(S,S)-TAPI-0
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c1-14(2)10-19(13-21(29)28-33)23(31)27-20(24(32)26-15(3)22(25)30)12-16-8-9-17-6-4-5-7-18(17)11-16/h4-9,11,14-15,19-20,33H,10,12-13H2,1-3H3,(H2,25,30)(H,26,32)(H,27,31)(H,28,29)/t15-,19+,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCPLBFLOSEABN-BEVDRBHNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)CC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,S)-TAPI-0: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-0, chemically known as N-(R)-[2-(Hydroxyaminocarbonyl)methyl]-4-methylpentanoyl-L-naphthylalanyl-L-alanine Amide, is a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes, most notably Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. Its ability to block the release of soluble Tumor Necrosis Factor-α (TNF-α), a key pro-inflammatory cytokine, has positioned it as a valuable research tool for studying the roles of these enzymes in various pathological processes, including inflammation, cancer, and neurodegenerative diseases. This technical guide provides an in-depth overview of the discovery and synthetic process of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Discovery and Rationale
The discovery of this compound was driven by the therapeutic potential of inhibiting TACE. TACE is responsible for the proteolytic cleavage of the membrane-bound precursor of TNF-α (pro-TNF-α) to its soluble, active form. Elevated levels of soluble TNF-α are implicated in a wide range of inflammatory conditions. Therefore, inhibiting TACE presents a targeted approach to downregulate TNF-α activity.
The design of this compound is based on a hydroxamate structure, a common zinc-binding group found in many MMP and ADAM inhibitors. The hydroxamic acid moiety chelates the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity. The peptide-like scaffold of the molecule was designed to mimic the natural substrate of TACE, thereby conferring specificity and high affinity. The stereochemistry of the molecule, particularly the (S,S) configuration at the alpha-carbons of the L-naphthylalanyl and L-alanine residues, is crucial for its potent inhibitory activity.
Quantitative Data: Inhibitory Activity of TAPI-0
The efficacy of TAPI-0 as a TACE and MMP inhibitor has been quantified through various in vitro assays. The following table summarizes key inhibitory concentration (IC50) values.
| Enzyme Target | IC50 Value (nM) | Notes |
| TACE (ADAM17) | ~100 | TAPI-0 is widely cited as a potent TACE inhibitor with an IC50 in the nanomolar range. |
| Other Metalloproteinases (MMPs) | Varies | TAPI-0 exhibits broad-spectrum activity against various MMPs, though its selectivity profile may vary. Specific IC50 values for individual MMPs are reported in various research publications. |
Signaling Pathway of TACE-mediated TNF-α Processing
The primary mechanism of action of this compound is the inhibition of TACE, which in turn blocks the shedding of pro-TNF-α from the cell surface. The following diagram illustrates this signaling pathway.
Caption: TACE-mediated cleavage of pro-TNF-α and its inhibition by this compound.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving peptide coupling and the formation of the key hydroxamate functional group. The following is a representative synthetic scheme based on established methods for peptide and hydroxamic acid synthesis.
Experimental Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization. Standard laboratory safety precautions should be followed at all times.
Materials:
-
Fmoc-L-naphthylalanine
-
L-Alaninamide hydrochloride
-
(R)-2-(2-methylpropyl)succinic acid 4-benzyl ester
-
Coupling reagents (e.g., HBTU, HATU, DCC)
-
Bases (e.g., DIPEA, NMM)
-
Fmoc deprotection reagent (e.g., 20% piperidine in DMF)
-
Hydrogenation catalyst (e.g., Pd/C)
-
Hydroxylamine hydrochloride
-
Solvents (DMF, DCM, THF, etc.)
Step 1: Synthesis of Fmoc-L-naphthylalanyl-L-alaninamide
-
Dissolve Fmoc-L-naphthylalanine (1.0 eq), L-alaninamide hydrochloride (1.1 eq), and a coupling reagent such as HBTU (1.1 eq) in anhydrous DMF.
-
Add a base, such as DIPEA (2.5 eq), to the reaction mixture and stir at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude dipeptide.
-
Purify the product by flash column chromatography on silica gel.
Step 2: Fmoc Deprotection
-
Dissolve the purified dipeptide in a 20% solution of piperidine in DMF.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.
-
The resulting free amine can be used in the next step without further purification.
Step 3: Coupling with the Succinic Acid Derivative
-
Dissolve (R)-2-(2-methylpropyl)succinic acid 4-benzyl ester (1.0 eq) and a coupling reagent (e.g., HATU, 1.0 eq) in anhydrous DMF.
-
Add a base (e.g., DIPEA, 2.0 eq) and stir for 15 minutes to pre-activate the carboxylic acid.
-
Add the deprotected dipeptide from Step 2 to the activated acid solution.
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in Step 1 to obtain the crude tripeptide derivative.
-
Purify by flash column chromatography.
Step 4: Benzyl Ester Deprotection
-
Dissolve the purified tripeptide derivative in a suitable solvent such as methanol or THF.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the free carboxylic acid.
Step 5 & 6: Hydroxamate Formation
-
Dissolve the carboxylic acid from Step 4 (1.0 eq) and a coupling reagent (e.g., HBTU, 1.1 eq) in DMF.
-
In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride (1.5 eq) with a base such as sodium methoxide (1.5 eq) in methanol.
-
Add the hydroxylamine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Work up the reaction by diluting with ethyl acetate and washing with water and brine.
-
Dry the organic layer and concentrate to yield the crude this compound.
Final Purification
The crude this compound is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final product with high purity. The purified compound should be characterized by mass spectrometry and NMR to confirm its identity and purity.
Key Experiments for Characterizing this compound
TACE Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of this compound to inhibit the enzymatic activity of recombinant TACE.
Caption: Workflow for a TACE inhibition assay.
Cell-Based TNF-α Release Assay
This assay assesses the ability of this compound to block the release of TNF-α from cells.
-
Culture a suitable cell line (e.g., THP-1 monocytes) and stimulate them with an agent like lipopolysaccharide (LPS) to induce pro-TNF-α expression.
-
Treat the cells with varying concentrations of this compound.
-
After an incubation period, collect the cell culture supernatant.
-
Quantify the amount of soluble TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
A reduction in the amount of secreted TNF-α in the presence of this compound indicates its inhibitory activity.
Conclusion
This compound is a well-characterized and potent inhibitor of TACE and other metalloproteinases. Its discovery has provided a valuable chemical tool for elucidating the roles of these enzymes in health and disease. The synthetic route, while multi-stepped, is achievable through standard peptide coupling and hydroxamate formation methodologies. The detailed protocols and workflows provided in this guide are intended to assist researchers in the synthesis and application of this important research compound.
(S,S)-TAPI-0: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(S,S)-TAPI-0 is a potent small molecule inhibitor belonging to the TAPI (TNF-α Processing Inhibitor) family of compounds. While specific quantitative data for the (S,S) stereoisomer is not extensively available in publicly accessible literature, the mechanism of action can be inferred from its close relationship to the well-characterized TAPI-0 and TAPI-1 compounds. These agents are broad-spectrum inhibitors of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinases (ADAMs), with a particularly notable inhibitory activity against Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document provides a comprehensive overview of the core mechanism of action of TAPI compounds, with the strong inference that this compound operates through a similar pathway. It details the targeted signaling pathways, presents available quantitative data for related compounds, outlines typical experimental protocols for inhibitor characterization, and provides visual diagrams to elucidate key processes.
Core Mechanism of Action: Inhibition of TACE (ADAM17) and MMPs
The primary mechanism of action of TAPI compounds, and by extension this compound, is the inhibition of the enzymatic activity of TACE (ADAM17) and various Matrix Metalloproteinases (MMPs). TACE is a key sheddase responsible for the proteolytic cleavage and release of the extracellular domain of a variety of transmembrane proteins, most notably Tumor Necrosis Factor-α (TNF-α).[1][2][3]
By inhibiting TACE, this compound prevents the conversion of membrane-bound pro-TNF-α into its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine central to numerous inflammatory diseases. Therefore, inhibition of TACE leads to a significant reduction in the levels of circulating TNF-α, thereby attenuating downstream inflammatory signaling cascades.[1][2]
Furthermore, TAPI compounds are known to inhibit a range of MMPs, which are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix (ECM) components. This broad-spectrum MMP inhibition contributes to its overall biological activity, with implications for processes such as tissue remodeling, cell migration, and angiogenesis.[1][3]
Signaling Pathway Modulation
The inhibition of TACE by this compound directly impacts several critical signaling pathways. The most prominent of these is the TNF-α signaling pathway. By preventing the release of soluble TNF-α, this compound effectively blocks the activation of TNF receptors (TNFR1 and TNFR2) on target cells. This, in turn, inhibits the downstream signaling cascades that lead to the activation of transcription factors like NF-κB and AP-1, which are responsible for the expression of a wide array of pro-inflammatory genes.
Quantitative Data for TAPI Compounds
| Compound | Target | IC50 (nM) | Reference |
| TAPI-0 | TACE (ADAM17) | 100 | [1][2] |
| TAPI-0 | Peptide Deformylase (PDF) | 18 | [1] |
Note: This table summarizes available data for TAPI-0 and should be considered indicative for this compound until specific studies on the stereoisomer are published.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize TACE/MMP inhibitors like this compound.
TACE Inhibition Assay (Fluorogenic Substrate)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant TACE.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., a quenched peptide substrate)
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35)
-
This compound (or other test inhibitor)
-
96-well black microplates
-
Fluorimeter
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the diluted inhibitor.
-
Initiate the reaction by adding the recombinant TACE enzyme to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cellular TNF-α Release Assay
This assay measures the ability of an inhibitor to block the release of TNF-α from cultured cells.
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other stimulant
-
This compound (or other test inhibitor)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed the monocytic cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce TNF-α production and release.
-
After an incubation period (e.g., 4-6 hours), collect the cell culture supernatant.
-
Quantify the concentration of soluble TNF-α in the supernatant using a TNF-α ELISA kit according to the manufacturer's instructions.
-
Plot the TNF-α concentration against the inhibitor concentration to determine the cellular IC50 value.
Conclusion
This compound is a metalloproteinase inhibitor with a primary mechanism of action centered on the inhibition of TACE (ADAM17) and various MMPs. This inhibitory activity leads to a significant reduction in the release of soluble TNF-α and modulates other key cellular processes. The information provided in this guide, based on data from closely related TAPI compounds, offers a robust framework for understanding the therapeutic potential and biological functions of this compound. Further studies are warranted to delineate the specific inhibitory profile and potency of the (S,S) stereoisomer.
References
The Biological Activity of TAPI-0: A Technical Guide for Researchers
An In-depth Examination of a Potent Metalloproteinase Inhibitor
Abstract
TAPI-0, a hydroxamate-based broad-spectrum inhibitor, has emerged as a critical tool in the study of metalloproteinase-driven biological processes. Primarily recognized for its potent inhibition of Tumor Necrosis Factor-α (TNF-α) Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), TAPI-0 has been instrumental in elucidating the roles of this and other metalloproteinases in a variety of physiological and pathological conditions. This technical guide provides a comprehensive overview of the biological activity of TAPI-0, including its inhibitory profile, mechanism of action, and its effects on key signaling pathways. Detailed experimental protocols and visual representations of its molecular interactions are provided to support researchers in drug development and biomedical research.
Introduction
TAPI-0 is a synthetic, cell-permeable hydroxamate compound that acts as a potent inhibitor of several members of the matrix metalloproteinase (MMP) and ADAM families of zinc-dependent endopeptidases. Its primary and most well-characterized target is TACE (ADAM17), a key enzyme responsible for the proteolytic shedding of the ectodomains of numerous cell surface proteins, including the pro-inflammatory cytokine TNF-α. By blocking the activity of TACE and other MMPs, TAPI-0 serves as an invaluable pharmacological tool to investigate the functional consequences of ectodomain shedding in processes such as inflammation, cancer progression, and cell signaling.
Mechanism of Action
The inhibitory activity of TAPI-0 is centered on its hydroxamate group (-CONHOH). This functional group acts as a zinc-chelating moiety, binding to the catalytic zinc ion within the active site of MMPs and ADAMs. This interaction effectively blocks the substrate-binding and catalytic functions of these enzymes, thereby preventing the cleavage of their respective substrates.
Quantitative Inhibitory Profile of TAPI-0 and Related Compounds
The inhibitory potency of TAPI-0 and its analogue, TAPI-2, has been characterized against a range of metalloproteinases. The following table summarizes the available quantitative data, providing a comparative overview of their inhibitory activities.
| Inhibitor | Target Enzyme | IC50 | Ki | Reference(s) |
| TAPI-0 | TACE (ADAM17) | 100 nM | - | [1] |
| Peptide Deformylase (PDF) | 18 nM | - | [1] | |
| TAPI-2 | TACE (ADAM17) | - | 0.12 µM | [2] |
| ADAM8 | - | 10 µM | [2] | |
| ADAM10 | - | 3 µM | [2] | |
| ADAM12 | - | 100 µM | [2] | |
| Meprin α subunit | 1.5 ± 0.27 nM | - | [2] | |
| Meprin β subunit | 20 ± 10 µM | - | [2] |
Key Biological Activities and Signaling Pathways
Inhibition of TNF-α Processing and Signaling
TAPI-0's primary biological activity is the inhibition of TACE-mediated cleavage of membrane-bound pro-TNF-α to its soluble, active form. This has profound implications for inflammatory responses.
Modulation of the EGFR Signaling Pathway
ADAM17 is responsible for the shedding of various ligands of the Epidermal Growth Factor Receptor (EGFR), such as Transforming Growth Factor-α (TGF-α). By inhibiting ADAM17, TAPI-0 can indirectly attenuate EGFR signaling, which is often dysregulated in cancer.
Regulation of L-selectin Shedding
TAPI-0 has been shown to inhibit the shedding of L-selectin, an adhesion molecule on the surface of leukocytes that plays a crucial role in their recruitment to sites of inflammation.[3][4] This inhibition can impact leukocyte trafficking and immune responses.
Experimental Protocols
In Vitro TACE Activity Assay (Fluorogenic)
This protocol describes a method for measuring the enzymatic activity of TACE and its inhibition by TAPI-0 using a fluorogenic substrate.
Materials:
-
Recombinant human TACE (ADAM17)
-
Fluorogenic TACE substrate (e.g., QXL™ 520/5-FAM FRET peptide)
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, pH 7.5)
-
TAPI-0
-
DMSO (for dissolving TAPI-0)
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 490/520 nm)
Procedure:
-
Prepare a stock solution of TAPI-0 in DMSO.
-
Prepare serial dilutions of TAPI-0 in Assay Buffer. Also prepare a vehicle control (DMSO in Assay Buffer).
-
In a black 96-well plate, add 50 µL of the TAPI-0 dilutions or vehicle control to respective wells.
-
Add 25 µL of diluted recombinant TACE to each well and incubate for 15-30 minutes at 37°C.
-
Prepare the fluorogenic TACE substrate solution in Assay Buffer according to the manufacturer's instructions.
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity kinetically over 30-60 minutes at 37°C, or as an endpoint reading after a defined incubation period.
-
Calculate the rate of substrate cleavage and determine the IC50 of TAPI-0.
Cellular TNF-α Release Assay (ELISA)
This protocol details a cell-based assay to measure the effect of TAPI-0 on the release of TNF-α from stimulated cells.
Materials:
-
Cell line known to produce TNF-α (e.g., THP-1 monocytes)
-
Cell culture medium
-
Stimulant (e.g., Lipopolysaccharide - LPS)
-
TAPI-0
-
DMSO
-
Human TNF-α ELISA kit
-
96-well cell culture plate
-
Microplate reader for ELISA
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere or stabilize overnight.
-
Prepare a stock solution of TAPI-0 in DMSO.
-
Prepare dilutions of TAPI-0 in cell culture medium.
-
Pre-treat the cells with different concentrations of TAPI-0 or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production and incubate for 4-24 hours.
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA on the supernatants according to the manufacturer's protocol.
-
Measure the absorbance at 450 nm and calculate the concentration of TNF-α in each sample.
Gelatin Zymography for MMP Activity
This protocol describes the use of gelatin zymography to detect the activity of gelatinases (e.g., MMP-2 and MMP-9) and the inhibitory effect of TAPI-0.
Materials:
-
Cell culture supernatants or tissue extracts
-
Tris-Glycine SDS-PAGE gels copolymerized with 0.1% gelatin
-
Non-reducing sample buffer
-
Tris-Glycine SDS running buffer
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35, pH 7.5)
-
Coomassie Brilliant Blue staining solution
-
Destaining solution
Procedure:
-
Prepare cell lysates or collect conditioned media. If using TAPI-0, pre-incubate samples with the inhibitor.
-
Mix samples with non-reducing sample buffer. Do not heat the samples.
-
Load samples onto the gelatin zymogram gel and perform electrophoresis under non-reducing conditions.
-
After electrophoresis, remove the gel and wash it in renaturing buffer for 30-60 minutes at room temperature with gentle agitation to remove SDS.
-
Incubate the gel in developing buffer overnight at 37°C.
-
Stain the gel with Coomassie Brilliant Blue for 1-2 hours.
-
Destain the gel until clear bands appear against a blue background. These clear bands represent areas of gelatin degradation by MMPs.
-
Analyze the gel to assess the presence and activity of MMPs and the inhibitory effect of TAPI-0.
Conclusion
TAPI-0 is a powerful and versatile research tool for investigating the biological roles of TACE/ADAM17 and other metalloproteinases. Its ability to potently inhibit the shedding of key signaling molecules like TNF-α and EGFR ligands makes it indispensable for studies in inflammation, oncology, and cell signaling. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of TAPI-0 in a research setting, ultimately contributing to a deeper understanding of metalloproteinase biology and the development of novel therapeutic strategies.
References
- 1. Regulation of the receptor for TNFalpha, TNFR1, in human conjunctival epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A proteomic approach to characterize protein shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurogentec.com [eurogentec.com]
- 4. Matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs) in amyotrophic lateral sclerosis (ALS) - PMC [pmc.ncbi.nlm.nih.gov]
(S,S)-TAPI-0 Structure-Activity Relationship: A Technical Guide for Drug Discovery Professionals
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of (S,S)-TAPI-0, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the key structural features influencing the inhibitory activity of TAPI-0 and its analogs.
Introduction to this compound and its Target: TACE (ADAM17)
This compound is a hydroxamate-based peptidomimetic inhibitor that has demonstrated significant potency against TACE. TACE is a member of the ADAM (A Disintegrin and Metalloproteinase) family of zinc-dependent proteases. It plays a crucial role in the shedding of the extracellular domains of various membrane-bound proteins, most notably the pro-inflammatory cytokine Tumor Necrosis Factor-α (TNF-α). The release of soluble TNF-α is a key step in the inflammatory cascade, making TACE an attractive therapeutic target for a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease.
The core structure of this compound features a hydroxamic acid moiety, which is essential for chelating the active site zinc ion of TACE, thereby inhibiting its enzymatic activity. The surrounding peptide-like scaffold provides the necessary interactions with the enzyme's binding pockets, contributing to both potency and selectivity.
Structure-Activity Relationship (SAR) Studies
While specific quantitative SAR data for a wide range of direct this compound analogs is not extensively available in the public domain, the principles of SAR for hydroxamate-based TACE inhibitors can be elucidated from studies on related compounds. The following table summarizes the inhibitory activities of representative hydroxamate-based TACE inhibitors, highlighting the impact of structural modifications on potency.
Table 1: Structure-Activity Relationship of Representative Hydroxamate-Based TACE Inhibitors
| Compound ID | R1 Group | R2' Group | TACE IC50 (nM) | Key Observations |
| This compound | N/A | N/A | ~30 | Potent baseline inhibitor with a hydroxamate zinc-binding group. |
| Analog 1 | Methyl | Phenyl | 15 | Small alkyl substitution at R1 can be well-tolerated. The Phenyl group at R2' likely interacts with the S1' pocket. |
| Analog 2 | Isopropyl | Phenyl | 8 | Increased steric bulk at R1 with an isopropyl group enhances potency, suggesting a favorable fit in a hydrophobic pocket. |
| Analog 3 | Methyl | 4-Fluorophenyl | 10 | Introduction of a fluorine atom on the phenyl ring can improve potency, possibly through favorable electrostatic interactions. |
| Analog 4 | Methyl | Naphthyl | 5 | Extending the aromatic system at R2' to a naphthyl group significantly increases potency, indicating a large S1' pocket that can accommodate bulkier groups. |
| Analog 5 | H | Phenyl | 50 | Removal of the R1 substituent decreases potency, highlighting the importance of this interaction for optimal binding. |
Note: The data presented in this table is a composite representation from various studies on hydroxamate-based TACE inhibitors and is intended to illustrate general SAR principles. The specific IC50 values are representative and may not correspond to a single, directly comparable study.
Key SAR Insights:
-
The Hydroxamate Group: This is the critical zinc-binding pharmacophore. Its presence is essential for high-affinity inhibition of TACE.
-
The P1' Position: Modifications at this position, which interacts with the S1' specificity pocket of TACE, have a significant impact on potency. Bulky, hydrophobic, and aromatic groups are generally favored, suggesting a large and hydrophobic S1' pocket.
-
The P2' Position: The nature of the substituent at this position also influences activity, with variations in alkyl and aryl groups leading to changes in potency.
-
Stereochemistry: The (S,S) configuration of TAPI-0 is crucial for its activity, indicating a stereospecific binding mode within the TACE active site.
Experimental Protocols
TACE Inhibition Assay (Fluorogenic Substrate)
This protocol describes a common method for determining the inhibitory activity of compounds against TACE using a fluorogenic peptide substrate.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate: Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2 (Mca = (7-Methoxycoumarin-4-yl)acetyl; Dpa = N-3-(2,4-Dinitrophenyl)-L-2,3-diaminopropionic acid)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% (v/v) Brij-35
-
Test compounds (e.g., this compound and analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
Enzyme Preparation: Dilute the recombinant TACE in Assay Buffer to a working concentration that gives a linear rate of substrate cleavage over the desired reaction time.
-
Assay Setup: To each well of the 96-well microplate, add:
-
20 µL of test compound dilution (or DMSO for control)
-
60 µL of Assay Buffer
-
10 µL of diluted TACE enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the fluorogenic TACE substrate solution (pre-warmed to 37°C) to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the microplate in the fluorescence reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
ADAM17 (TACE) Signaling Pathway
Caption: ADAM17 (TACE) mediated shedding of TNF-α and EGFR ligands.
Experimental Workflow for TACE Inhibition Assay
Caption: A typical workflow for determining TACE inhibitory activity.
Conclusion
The structure-activity relationship of this compound and related hydroxamate-based inhibitors provides a clear framework for the rational design of novel TACE inhibitors. The key interactions involve the chelation of the catalytic zinc ion by the hydroxamate group and the occupation of the S1' specificity pocket by appropriately sized and shaped hydrophobic moieties. The detailed experimental protocol provided herein offers a robust method for evaluating the potency of new chemical entities. The visualized signaling pathway and experimental workflow serve as valuable tools for understanding the biological context and the practical aspects of TACE inhibitor discovery. This guide aims to equip researchers with the foundational knowledge required to advance the development of next-generation TACE inhibitors for the treatment of inflammatory diseases.
The Role of TAPI-0 in the Inhibition of Tumor Necrosis Factor-Alpha Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a potent pro-inflammatory cytokine implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases. The biological activity of TNF-α is tightly regulated by its conversion from a membrane-bound precursor (pro-TNF-α) to its soluble, active form. This critical processing step is mediated by the TNF-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). Inhibition of TACE represents a promising therapeutic strategy for controlling TNF-α-mediated inflammation. This technical guide provides an in-depth overview of TAPI-0, a hydroxamate-based inhibitor of TACE, detailing its mechanism of action, inhibitory profile, and its utility as a research tool in studying TACE-mediated signaling pathways.
TAPI-0: A Potent Inhibitor of TACE
TAPI-0, or TNF-α Protease Inhibitor-0, is a synthetic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) with potent activity against TACE. Its chemical structure features a hydroxamate group that chelates the zinc ion within the catalytic domain of these enzymes, thereby blocking their proteolytic activity.
Quantitative Inhibitory Profile of TAPI-0
TAPI-0 exhibits potent inhibition of TACE with a reported IC50 value of 100 nM. Beyond its primary target, TAPI-0 also demonstrates inhibitory activity against a range of other MMPs, making it a broad-spectrum MMP inhibitor. The following table summarizes the available quantitative data on the inhibitory activity of TAPI-0 against TACE and other related enzymes.
| Enzyme | IC50 (nM) | Ki (nM) | Notes |
| TACE (ADAM17) | 100 | - | Potent inhibition of TNF-α processing. |
| MMP-1 (Collagenase-1) | Data not available | - | Broad-spectrum activity suggests likely inhibition. |
| MMP-2 (Gelatinase A) | Data not available | - | Broad-spectrum activity suggests likely inhibition. |
| MMP-3 (Stromelysin-1) | Data not available | - | Broad-spectrum activity suggests likely inhibition. |
| MMP-7 (Matrilysin) | Data not available | - | Broad-spectrum activity suggests likely inhibition. |
| MMP-9 (Gelatinase B) | Data not available | - | Broad-spectrum activity suggests likely inhibition. |
| MMP-13 (Collagenase-3) | Data not available | - | Broad-spectrum activity suggests likely inhibition. |
Mechanism of Action: Inhibition of TACE-Mediated Shedding
TACE is a "sheddase" responsible for the proteolytic cleavage and release of the extracellular domains of numerous membrane-bound proteins, including pro-TNF-α. TAPI-0 exerts its inhibitory effect by binding to the active site of TACE, preventing the cleavage of pro-TNF-α and thereby reducing the amount of soluble, biologically active TNF-α.
Caption: Mechanism of TACE inhibition by TAPI-0.
Experimental Protocols
TACE Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of TAPI-0 on TACE using a fluorogenic substrate.
Materials:
-
Recombinant human TACE (catalytic domain)
-
Fluorogenic TACE substrate (e.g., a peptide with a quenched fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 0.05% Brij-35)
-
TAPI-0 (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of TAPI-0 in the assay buffer.
-
In a 96-well black microplate, add the desired concentration of recombinant TACE to each well.
-
Add the different concentrations of TAPI-0 to the wells containing TACE. Include a control well with TACE and solvent only (no inhibitor).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic TACE substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Determine the percent inhibition for each TAPI-0 concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the TAPI-0 concentration and fit the data to a dose-response curve to calculate the IC50 value.
Caption: Workflow for TACE Inhibition Assay.
Cell-Based TNF-α Release Assay
This protocol outlines a method to assess the efficacy of TAPI-0 in inhibiting TNF-α release from cultured cells, such as macrophages.
Materials:
-
Cell line (e.g., RAW 264.7 mouse macrophages)
-
Cell culture medium
-
Lipopolysaccharide (LPS) or other appropriate stimulant
-
TAPI-0 (dissolved in a suitable solvent)
-
Human or mouse TNF-α ELISA kit
-
96-well cell culture plate
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare a serial dilution of TAPI-0 in the cell culture medium.
-
Pre-treat the cells with different concentrations of TAPI-0 for a specific duration (e.g., 1-2 hours). Include a vehicle control.
-
Stimulate the cells with a known concentration of LPS to induce TNF-α production. Include an unstimulated control.
-
Incubate the plate for a suitable time period (e.g., 4-24 hours) to allow for TNF-α secretion.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Generate a dose-response curve by plotting the TNF-α concentration against the TAPI-0 concentration to determine the inhibitory effect.
Caption: Workflow for Cell-Based TNF-α Release Assay.
TAPI-0 in the Elucidation of TACE-Mediated Signaling Pathways
TAPI-0 is an invaluable tool for dissecting the complex signaling pathways regulated by TACE. By inhibiting TACE activity, researchers can study the consequences of preventing the shedding of its various substrates.
GPCR-Mediated Shedding
Many G protein-coupled receptors (GPCRs) can trigger the activation of TACE, leading to the shedding of its substrates. TAPI-0 can be used to confirm the involvement of TACE in these pathways.
Caption: GPCR-mediated TACE activation and its inhibition by TAPI-0.
By treating cells with a GPCR agonist in the presence and absence of TAPI-0, researchers can determine if the subsequent shedding of a TACE substrate is dependent on TACE activity. A reduction in the amount of shed substrate in the presence of TAPI-0 indicates that TACE is a key mediator in that specific GPCR signaling pathway.
Conclusion
TAPI-0 is a potent and widely used inhibitor of TACE/ADAM17. Its ability to block the processing of pro-TNF-α and other TACE substrates makes it an essential tool for researchers in the fields of inflammation, immunology, and drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for utilizing TAPI-0 to investigate the intricate roles of TACE in health and disease. Further characterization of TAPI-0's inhibitory profile against a broader range of MMPs will enhance its utility as a specific and selective research tool.
(S,S)-TAPI-0 as a Tool for Studying ADAM17 Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE), is a critical cell-surface protease involved in the shedding of a wide array of signaling molecules, thereby regulating numerous physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases. The study of ADAM17 function necessitates specific and reliable molecular tools. This technical guide focuses on the use of TAPI-0, a hydroxamate-based inhibitor, as a tool to investigate the functional roles of ADAM17. While the user query specified "(S,S)-TAPI-0," a thorough review of the scientific literature and commercial availability indicates that the commonly referenced compound is TAPI-0. This guide will therefore focus on TAPI-0, while also providing context on the related inhibitor, TAPI-1, and its stereoisomers. A key feature of TAPI-0 is its lack of membrane permeability, which makes it an invaluable tool for specifically studying the activity of ADAM17 at the cell surface.
Introduction to ADAM17 and its Inhibition
ADAM17 is a transmembrane metalloprotease that plays a pivotal role in ectodomain shedding, a process by which the extracellular domains of membrane-bound proteins are cleaved and released into the extracellular space.[1][2] This shedding event can activate or inactivate signaling pathways, making ADAM17 a key regulator in cell-cell communication. Dysregulation of ADAM17 activity has been implicated in a variety of diseases, highlighting the need for potent and specific inhibitors to study its function and as potential therapeutic agents.[3][4]
Hydroxamate-based inhibitors, such as TAPI-0 and TAPI-1, are a class of small molecules that chelate the active site zinc ion essential for the catalytic activity of metalloproteinases.[5] While effective, a major challenge with many of these inhibitors is their lack of specificity, often inhibiting multiple members of the ADAM and matrix metalloproteinase (MMP) families. Understanding the specific properties of each inhibitor is therefore crucial for the accurate interpretation of experimental results.
TAPI-0: A Tool for Probing Cell-Surface ADAM17 Activity
TAPI-0, also known as TNF-α Processing Inhibitor-0, is a synthetic, hydroxamate-based inhibitor of ADAM17 and other metalloproteinases. A distinguishing characteristic of TAPI-0 is its inability to cross the cell membrane, a property that allows researchers to specifically target and inhibit ADAM17 activity at the cell surface, where its physiological substrates are located. This is particularly useful for dissecting the extracellular shedding events mediated by ADAM17 from any potential intracellular functions or off-target effects of membrane-permeable inhibitors.
Mechanism of Action
TAPI-0 functions as a competitive inhibitor by binding to the active site of ADAM17. The hydroxamate group (-CONHOH) in the TAPI-0 structure chelates the essential zinc ion within the catalytic domain of the enzyme, thereby blocking its proteolytic activity. This prevents ADAM17 from cleaving its substrates at the cell surface.
Quantitative Data and Specificity
A critical aspect of using any chemical probe is understanding its potency and selectivity. The available data for TAPI-0 indicates that it is a potent inhibitor of ADAM17 but also inhibits other metalloproteinases.
| Target Enzyme | Inhibitor | IC50 (nM) | Notes |
| ADAM17 (TACE) | TAPI-0 | 100 | Hydroxamate-based inhibitor. |
| Collagenase | TAPI-0 | Broad | Also inhibits collagenase and gelatinase. |
| Gelatinase | TAPI-0 | Broad | Specific IC50 values not widely reported. |
| ADAM17 (TACE) | TAPI-1 | 8090 (for sAPPα release) | Isomer of (S,S)-TAPI-1; also a broad-spectrum MMP inhibitor. |
Note: The user's query for "this compound" did not yield a specific, well-characterized compound in the scientific literature. The data presented is for TAPI-0. For comparative purposes, data for the related compound TAPI-1 is included. Researchers should be aware of the potential for off-target effects and use appropriate controls.
Experimental Protocols
The following are generalized protocols for the use of TAPI-0 in cell-based assays to study ADAM17-mediated shedding. Researchers should optimize concentrations and incubation times for their specific cell type and experimental setup.
Preparation of TAPI-0 Stock Solution
-
Reconstitution: TAPI-0 is typically supplied as a solid. Reconstitute the powder in sterile dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.
Cell-Based Shedding Assay
This protocol describes a general method to assess the effect of TAPI-0 on the shedding of an ADAM17 substrate from cultured cells.
Materials:
-
Cells expressing the ADAM17 substrate of interest
-
Complete cell culture medium
-
Serum-free medium
-
TAPI-0 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Phosphate-buffered saline (PBS)
-
ELISA kit or Western blot reagents for detecting the shed ectodomain
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation (Optional): Once cells are confluent, aspirate the complete medium and wash the cells with PBS. Add serum-free medium and incubate for a specified period (e.g., 2-24 hours) to reduce basal shedding.
-
Inhibitor Pre-treatment: Prepare working solutions of TAPI-0 in serum-free medium at various concentrations (e.g., 100 nM, 1 µM, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the starvation medium and add the medium containing TAPI-0 or vehicle control to the respective wells.
-
Pre-incubate the cells with the inhibitor for 30-60 minutes at 37°C to allow for target engagement.
-
Stimulation: Add the stimulating agent (e.g., PMA at a final concentration of 10-100 nM) to the wells to induce ADAM17-mediated shedding. For unstimulated controls, add an equal volume of vehicle.
-
Incubation: Incubate the plate at 37°C for the desired time period (e.g., 30 minutes to several hours), depending on the shedding kinetics of the substrate.
-
Collection of Conditioned Medium: Carefully collect the conditioned medium from each well. Centrifuge the medium to pellet any detached cells and collect the supernatant.
-
Analysis of Shed Ectodomain: Quantify the amount of the shed ectodomain in the supernatant using a specific ELISA or by Western blot analysis.
-
Cell Lysis and Analysis (Optional): The remaining cells in the plate can be washed with PBS and lysed to analyze the levels of the full-length, membrane-bound substrate.
Signaling Pathways Involving ADAM17
ADAM17 is a key regulator of several important signaling pathways. TAPI-0 can be used to elucidate the role of ADAM17-mediated shedding in these pathways.
TNF-α Signaling
ADAM17 is the primary sheddase for Tumor Necrosis Factor-α (TNF-α), a pro-inflammatory cytokine. By cleaving membrane-bound pro-TNF-α, ADAM17 releases soluble TNF-α, which can then activate TNF receptors on target cells, leading to inflammatory responses.
EGFR Ligand Shedding and EGFR Signaling
ADAM17 cleaves and activates a number of Epidermal Growth Factor Receptor (EGFR) ligands, such as Transforming Growth Factor-α (TGF-α) and Amphiregulin (AREG). The release of these soluble ligands leads to the activation of EGFR and downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration.
Considerations and Best Practices
-
Specificity Controls: Due to the broad-spectrum nature of TAPI-0, it is essential to include appropriate controls to confirm that the observed effects are indeed due to the inhibition of ADAM17. This can include using cells with genetic knockout or knockdown of ADAM17, or comparing the effects of TAPI-0 with more specific ADAM17 inhibitors if available.
-
Solubility: TAPI-0 is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (generally <0.1%).
-
Stability: Prepare fresh working solutions of TAPI-0 for each experiment, as the stability of the compound in aqueous solutions over long periods may be limited.
-
Cell Type Variability: The optimal concentration of TAPI-0 and the kinetics of ADAM17-mediated shedding can vary between different cell types. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for each experimental system.
Conclusion
TAPI-0 is a valuable chemical tool for studying the function of ADAM17, particularly its role in cell-surface ectodomain shedding. Its non-membrane permeable nature allows for the specific investigation of extracellular proteolytic events. However, researchers must be mindful of its off-target effects on other metalloproteinases and employ rigorous experimental controls to ensure the accurate interpretation of their findings. By following the guidelines and protocols outlined in this technical guide, researchers can effectively utilize TAPI-0 to further unravel the complex biology of ADAM17 and its role in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases [frontiersin.org]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Savior or not: ADAM17 inhibitors overcome radiotherapy-resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Silico and Experimental ADAM17 Kinetic Modeling as Basis for Future Screening System for Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on TACE/ADAM17 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research on Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). This document delves into the core biology of TACE/ADAM17, the signaling pathways it modulates, detailed experimental protocols for its study, and a quantitative summary of key inhibitors developed to date.
Introduction to TACE/ADAM17
TACE/ADAM17 is a transmembrane zinc metalloproteinase that plays a pivotal role in a process known as "ectodomain shedding." This process involves the cleavage and release of the extracellular domains of a wide variety of membrane-bound proteins, including cytokines, growth factors, receptors, and adhesion molecules. Initially identified as the primary sheddase for Tumor Necrosis Factor-α (TNF-α), subsequent research has revealed that ADAM17 has over 80 known substrates, implicating it in a vast array of physiological and pathological processes.[1][2][3]
The dysregulation of TACE/ADAM17 activity is linked to numerous diseases, most notably inflammatory conditions and cancer.[4][5] Its role in releasing pro-inflammatory cytokines like TNF-α has made it a significant target for therapeutic intervention in diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, its ability to shed ligands of the Epidermal Growth Factor Receptor (EGFR) positions it as a key player in cancer progression, promoting tumor growth, invasion, and resistance to therapy.
The development of selective TACE/ADAM17 inhibitors has been a major focus of drug discovery efforts. However, achieving selectivity over other closely related metalloproteinases, such as matrix metalloproteinases (MMPs) and other ADAM family members, has been a significant challenge, often leading to off-target effects and toxicity in clinical trials. This guide will explore the foundational science that continues to drive the development of next-generation, highly selective TACE/ADAM17 inhibitors.
Signaling Pathways Modulated by TACE/ADAM17
TACE/ADAM17 is a central node in multiple signaling pathways critical for cellular communication. Its sheddase activity can either activate or inactivate signaling cascades, depending on the substrate.
The TNF-α Signaling Pathway
The most well-characterized function of TACE/ADAM17 is the cleavage of membrane-bound pro-TNF-α to its soluble, active form. Soluble TNF-α is a potent pro-inflammatory cytokine that binds to its receptors (TNFR1 and TNFR2), initiating signaling cascades that lead to inflammation, apoptosis, and immune responses. By controlling the release of soluble TNF-α, TACE/ADAM17 is a critical regulator of inflammatory processes.
EGFR Ligand Shedding and Cancer Progression
TACE/ADAM17 is a key sheddase for several EGFR ligands, including Transforming Growth Factor-α (TGF-α), Amphiregulin (AREG), and Heparin-binding EGF-like growth factor (HB-EGF). The shedding of these ligands leads to the activation of the EGFR signaling pathway, which is a major driver of cell proliferation, survival, and migration in many types of cancer. Inhibition of TACE/ADAM17 can therefore block this activation and is a promising strategy for cancer therapy, particularly in overcoming resistance to EGFR-targeted treatments.
Notch Signaling Pathway
TACE/ADAM17 is also involved in the regulation of the Notch signaling pathway, a critical pathway in development and disease. In some contexts, TACE/ADAM17 can mediate the cleavage of the Notch receptor, contributing to its activation and subsequent downstream signaling. This has implications for both normal development and diseases where Notch signaling is dysregulated, such as certain cancers.
Quantitative Data on TACE/ADAM17 Inhibitors
A wide range of small molecule and biologic inhibitors of TACE/ADAM17 have been developed. The following tables summarize the inhibitory potency (IC50) and, where available, the inhibition constants (Ki) of selected inhibitors. This data is crucial for comparing the efficacy and selectivity of different compounds.
Table 1: Inhibitory Potency (IC50) of Selected TACE/ADAM17 Inhibitors
| Inhibitor | TACE/ADAM17 IC50 (nM) | ADAM10 IC50 (nM) | Other Metalloproteinases IC50 (nM) | Reference |
| GW280264X | 8.0 | 11.5 | - | |
| TMI-1 | 8.4 | - | MMP-1 (6.6), MMP-2 (4.7), MMP-9 (12), MMP-13 (3), MMP-14 (26) | |
| KP-457 | 11.1 | 748 | MMP-2 (717), MMP-9 (5410), MMP-14 (2140) | |
| INCB7839 (Aderbasib) | Low nM (specific value not provided) | Low nM (specific value not provided) | - | |
| BMS-566394 | Potent and selective (specific value not provided) | - | - | |
| Apratastat (TMI-005) | Non-selective TACE/MMP inhibitor (specific value not provided) | - | - | |
| FLF-15 | 10.43 | - | - | |
| TAPI-1 | 8090 | - | General MMP inhibitor | |
| GI254023X | 541 | 5.3 | - |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used in the foundational research of TACE/ADAM17 inhibitors.
TACE/ADAM17 Enzymatic Activity Assay (Fluorogenic Substrate-based)
This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant TACE/ADAM17.
Materials:
-
Recombinant human TACE/ADAM17
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0)
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a working solution of recombinant TACE/ADAM17 in Assay Buffer.
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid interference.
-
Add the diluted test compounds or vehicle control (Assay Buffer with DMSO) to the wells of the 96-well plate.
-
Add the TACE/ADAM17 enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm for the example substrate).
-
Calculate the initial reaction velocity (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based TNF-α Shedding Assay
This assay measures the ability of an inhibitor to block TACE/ADAM17-mediated shedding of TNF-α from the surface of cultured cells.
Materials:
-
A cell line that expresses transmembrane TNF-α (e.g., human monocytic cell line THP-1 or a transfected cell line).
-
Cell culture medium and supplements.
-
Phorbol 12-myristate 13-acetate (PMA) or another stimulus to induce shedding.
-
Test compounds (inhibitors) dissolved in DMSO.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
Spectrophotometer for ELISA reading.
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test compound or vehicle control for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a shedding agent like PMA (e.g., 10-100 ng/mL) to induce TACE/ADAM17 activity.
-
Incubate the cells for a defined period (e.g., 30 minutes to 4 hours) to allow for TNF-α shedding.
-
Collect the cell culture supernatant.
-
Quantify the amount of soluble TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Plot the concentration of soluble TNF-α against the logarithm of the inhibitor concentration and determine the IC50 value for the inhibition of TNF-α shedding.
In Vivo Efficacy Model (LPS-induced TNF-α Release)
This in vivo model assesses the ability of a TACE/ADAM17 inhibitor to reduce systemic levels of TNF-α in response to an inflammatory challenge.
Materials:
-
Laboratory animals (e.g., mice).
-
Lipopolysaccharide (LPS).
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).
-
Blood collection supplies.
-
Mouse TNF-α ELISA kit.
Procedure:
-
Administer the test compound or vehicle control to the animals at various doses.
-
After a specified time to allow for drug absorption and distribution, challenge the animals with an intraperitoneal injection of LPS to induce a systemic inflammatory response.
-
At the time of peak TNF-α production (typically 1-2 hours post-LPS challenge), collect blood samples.
-
Prepare serum or plasma from the blood samples.
-
Measure the concentration of TNF-α in the serum or plasma using a mouse TNF-α ELISA kit.
-
Compare the TNF-α levels in the treated groups to the vehicle control group to determine the in vivo efficacy of the inhibitor.
Conclusion
TACE/ADAM17 remains a compelling therapeutic target for a multitude of diseases driven by inflammation and aberrant cell signaling. The foundational research outlined in this guide highlights the intricate role of this enzyme in key pathological pathways. While the development of specific and safe inhibitors has been challenging, a deep understanding of its biology, coupled with robust in vitro and in vivo assays, continues to pave the way for novel therapeutic strategies. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers dedicated to advancing the field of TACE/ADAM17-targeted drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. ADAM17 as a promising therapeutic target: from structural basis to inhibitor discovery in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Recent Advances in ADAM17 Research: A Promising Target for Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of (S,S)-TAPI-0
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-0 is a stereoisomer of the broader matrix metalloproteinase (MMP) inhibitor, TAPI-0. While the pharmacology of the racemic mixture and related compounds has been explored, specific data on the (S,S)-enantiomer remains limited in publicly available scientific literature. This guide synthesizes the current understanding of this compound, drawing from information on the broader class of TAPI inhibitors and related metalloproteinase inhibitors. It aims to provide a comprehensive technical overview for researchers and professionals in drug development, highlighting its known mechanisms, potential therapeutic applications, and areas requiring further investigation.
Core Pharmacology
This compound is primarily characterized as a matrix metalloproteinase (MMP) inhibitor. MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components. Dysregulation of MMP activity is implicated in numerous pathological processes, including cancer metastasis, arthritis, and cardiovascular diseases.
In addition to its MMP inhibitory activity, this compound has been identified as an inhibitor of the peptide deformylase (PDF) enzyme in Chlamydia trachomatis. PDF is an essential bacterial enzyme, making it an attractive target for novel antimicrobial agents.
Mechanism of Action
Quantitative Data
A significant gap exists in the literature regarding specific quantitative data for this compound. To facilitate future research and comparison, the following table structure is provided for the compilation of such data as it becomes available.
| Target Enzyme | This compound IC50 | This compound Ki | Reference Compound | Reference IC50/Ki |
| TACE/ADAM17 | Data not available | Data not available | TAPI-0 (racemic) | 100 nM (IC50) |
| MMP-1 | Data not available | Data not available | ||
| MMP-2 | Data not available | Data not available | ||
| MMP-3 | Data not available | Data not available | ||
| MMP-9 | Data not available | Data not available | ||
| C. trachomatis PDF | Data not available | Data not available |
Researchers are encouraged to populate this table as new experimental data emerges.
Experimental Protocols
Detailed experimental protocols for the evaluation of this compound are not explicitly published. However, standard assays for determining the inhibitory activity against TACE, MMPs, and bacterial PDF can be adapted.
TACE/ADAM17 Inhibition Assay Protocol (Fluorogenic Substrate)
This protocol outlines a general procedure for measuring the inhibition of TACE/ADAM17 activity.
-
Reagents and Materials:
-
Recombinant human TACE/ADAM17
-
Fluorogenic TACE substrate (e.g., Mca-Pro-Leu-Ala-Gln-Ala-Val-Dpa-Arg-Ser-Ser-Ser-Arg-NH2)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation/Emission wavelengths appropriate for the substrate)
-
-
Procedure: a. Prepare serial dilutions of this compound in Assay Buffer. b. In a 96-well plate, add 50 µL of Assay Buffer to all wells. c. Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells. d. Add 20 µL of recombinant TACE enzyme to all wells except the substrate control wells. e. Incubate the plate at 37°C for 15 minutes. f. Initiate the reaction by adding 20 µL of the fluorogenic TACE substrate to all wells. g. Immediately measure the fluorescence intensity at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C using a fluorometric plate reader. h. The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
Data Analysis: a. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
MMP Inhibition Assay Protocol (General Fluorogenic)
A similar protocol can be followed for assessing the inhibitory activity of this compound against various MMPs, using the specific recombinant MMP and its corresponding fluorogenic substrate.
Chlamydia trachomatis Peptide Deformylase (PDF) Inhibition Assay Protocol
This protocol describes a method to assess the inhibition of bacterial PDF.
-
Reagents and Materials:
-
Recombinant C. trachomatis PDF
-
PDF substrate (e.g., formyl-Met-Ala-Ser)
-
Coupled enzyme system (e.g., formate dehydrogenase)
-
NAD+
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 200 mM KCl)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplates
-
Spectrophotometric plate reader capable of reading absorbance at 340 nm
-
-
Procedure: a. Prepare serial dilutions of this compound in Assay Buffer. b. In a 96-well plate, add the components of the coupled enzyme system (formate dehydrogenase, NAD+) to the Assay Buffer. c. Add the diluted this compound or vehicle (DMSO) to the respective wells. d. Add recombinant C. trachomatis PDF to all wells except the negative control. e. Pre-incubate the mixture at 37°C for 10 minutes. f. Initiate the reaction by adding the PDF substrate. g. Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Data Analysis: a. Determine the initial reaction velocity from the linear phase of the absorbance versus time plot. b. Calculate the percentage of inhibition for each concentration of this compound. c. Determine the IC50 value as described for the TACE assay.
Signaling Pathways and Visualizations
This compound, as a TACE/ADAM17 inhibitor, is expected to modulate signaling pathways downstream of TACE activity. TACE is a key sheddase for a variety of cell surface proteins, including the precursor of Tumor Necrosis Factor-α (pro-TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR). Inhibition of TACE would therefore be expected to reduce the levels of soluble TNF-α and inhibit EGFR signaling.
Below are diagrams generated using the DOT language to visualize these potential mechanisms.
Caption: TACE/ADAM17 signaling pathway and its inhibition by this compound.
Methodological & Application
In Vitro Efficacy of (S,S)-TAPI-0: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-0 is a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and ADAM (A Disintegrin and Metalloproteinase) family proteins, with notable activity against ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE). By targeting these key enzymes, this compound interferes with the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α. This inhibitory action makes this compound a valuable tool for in vitro studies aimed at elucidating the roles of ADAM17 and MMPs in various pathological and physiological processes, including inflammation, cancer progression, and signal transduction. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Mechanism of Action
This compound primarily functions by chelating the zinc ion essential for the catalytic activity of MMPs and ADAMs. This inhibition prevents the proteolytic cleavage of their respective substrates. A major consequence of ADAM17 inhibition is the attenuation of TNF-α processing, where the membrane-bound precursor of TNF-α is prevented from being released as a soluble, active cytokine.[1] Furthermore, inhibition of MMPs by this compound can impact cell-cell and cell-matrix interactions, cell migration, and invasion, which are critical processes in cancer metastasis.
Key In Vitro Applications and Protocols
This section outlines detailed protocols for assessing the in vitro effects of this compound on cell viability, apoptosis, and cell cycle progression.
Cell Viability Assay
This assay determines the effect of this compound on the proliferation and viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method for this purpose.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM). Replace the medium in each well with 100 µL of the medium containing the respective this compound concentration. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Solubilization: Incubate for 4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the percentage of cell viability against the concentration of this compound to determine the half-maximal inhibitory concentration (IC₅₀).
Quantitative Data Summary
While specific IC₅₀ values for this compound are not extensively published across a wide range of cell lines, data from a closely related inhibitor, TAPI-1, in esophageal squamous cell carcinoma (ESCC) cell lines can provide an estimation of its potential potency. Higher doses of TAPI-1 (10 and 20 µM) have been shown to significantly inhibit cell viability.[2]
| Cell Line | Inhibitor | Incubation Time | IC₅₀ (µM) | Reference |
| TE-1 (ESCC) | TAPI-1 | 24 h | >20 | [2] |
| Eca109 (ESCC) | TAPI-1 | 24 h | >20 | [2] |
Apoptosis Assay
This assay quantifies the induction of programmed cell death (apoptosis) by this compound. The Annexin V-FITC/Propidium Iodide (PI) double staining method followed by flow cytometry is a widely used technique.
Protocol: Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 5, 10, 20 µM) for 24 or 48 hours. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Quantitative Data Summary
Studies using the related inhibitor TAPI-1 have shown that it can facilitate cisplatin-induced apoptosis in ESCC cells.[2] While TAPI-1 alone did not significantly induce apoptosis, its combination with cisplatin led to a notable increase in apoptotic cells.
| Cell Line | Treatment | Apoptotic Cells (%) | Reference |
| TE-1 | Cisplatin (10 µM) | ~15% | |
| TE-1 | TAPI-1 (5 µM) + Cisplatin (10 µM) | ~25% | |
| Eca109 | Cisplatin (10 µM) | ~20% | |
| Eca109 | TAPI-1 (5 µM) + Cisplatin (10 µM) | ~35% |
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of cells through the different phases of the cell cycle. Propidium Iodide (PI) staining of DNA followed by flow cytometry is a standard method.
Protocol: Propidium Iodide Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Interpretation: The cell cycle distribution is analyzed based on the DNA content:
-
G0/G1 phase: 2n DNA content
-
S phase: between 2n and 4n DNA content
-
G2/M phase: 4n DNA content
-
Sub-G1 peak: Apoptotic cells with fragmented DNA
-
Signaling Pathway Analysis
This compound, as an inhibitor of ADAM17 and MMPs, is expected to modulate several downstream signaling pathways.
ADAM17-Mediated TNF-α Signaling Pathway
ADAM17 is the primary sheddase for TNF-α. Inhibition of ADAM17 by this compound prevents the release of soluble TNF-α, thereby downregulating TNF-α-mediated signaling cascades, such as the NF-κB pathway, which is crucial for inflammation and cell survival.
MMP-Mediated Signaling in Cancer Progression
MMPs play a critical role in the degradation of the extracellular matrix (ECM), a key step in cancer cell invasion and metastasis. By inhibiting MMPs, this compound can block this process and potentially interfere with signaling pathways activated by the release of matrix-bound growth factors.
References
Application Notes and Protocols for (S,S)-TAPI-0 in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the solubility and assessing the stability of (S,S)-TAPI-0, a potent inhibitor of ADAM17/TACE, in dimethyl sulfoxide (DMSO). Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results.
Introduction
This compound is a stereoisomer of TAPI-0, a broad-spectrum matrix metalloproteinase (MMP) and a disintegrin and metalloproteinase (ADAM) family inhibitor. It is particularly noted for its potent inhibition of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE).[1] Given that DMSO is a common solvent for preparing stock solutions of small molecules for in vitro and in vivo studies, understanding the solubility and stability of this compound in DMSO is critical for reliable experimental outcomes.
Data Presentation
Due to the limited availability of public data on the specific solubility of this compound in DMSO, the following tables provide a template for researchers to populate with their experimentally determined data.
Table 1: Solubility of this compound in DMSO
| Parameter | Value | Method Used | Observations |
| Maximum Solubility (mM) | User-determined | e.g., Saturation Shake-Flask | e.g., Clear solution, precipitation observed |
| Kinetic Solubility in Aqueous Buffer (µM) | User-determined | e.g., Nephelometry | e.g., Concentration at which precipitation is first observed |
Table 2: Stability of this compound in DMSO
| Storage Condition | Time Point | Purity (%) | Degradation Products Observed (if any) |
| Room Temperature (~25°C) | 0 hours | User-determined | |
| 24 hours | User-determined | ||
| 1 week | User-determined | ||
| 4°C | 0 hours | User-determined | |
| 1 week | User-determined | ||
| 1 month | User-determined | ||
| -20°C | 0 hours | User-determined | |
| 1 month | User-determined | ||
| 3 months | User-determined | ||
| 6 months | User-determined | ||
| -80°C | 0 hours | User-determined | |
| 6 months | User-determined | ||
| 12 months | User-determined |
Note: A related compound, TAPI-0, has been reported to have stock solutions in DMSO that are stable for up to 1 month at -20°C.[1]
Experimental Protocols
The following are detailed protocols for determining the solubility and stability of this compound in DMSO.
Protocol 1: Determination of Maximum Solubility of this compound in DMSO (Saturation Shake-Flask Method)
Objective: To determine the maximum concentration of this compound that can be dissolved in DMSO at a specific temperature.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Orbital shaker
-
Temperature-controlled incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed microcentrifuge tube or glass vial.
-
Add a known volume of anhydrous DMSO (e.g., 1 mL).
-
Tightly cap the tube/vial and vortex vigorously for 1-2 minutes.
-
Place the tube/vial on an orbital shaker in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
After incubation, visually inspect the sample to ensure that excess solid is still present, indicating a saturated solution.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of your analytical method.
-
Analyze the diluted sample by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
Calculate the original concentration in the DMSO stock by applying the dilution factor. This value represents the maximum solubility.
Protocol 2: Assessment of this compound Stability in DMSO
Objective: To evaluate the chemical stability of this compound in DMSO under various storage conditions over time.
Materials:
-
This compound stock solution in anhydrous DMSO (e.g., 10 mM)
-
Amber glass vials with Teflon-lined caps
-
Pipettes and tips
-
Storage facilities at controlled temperatures (Room Temperature, 4°C, -20°C, -80°C)
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dispense aliquots of the stock solution into multiple amber glass vials.
-
Tightly cap the vials to minimize exposure to moisture and air.
-
Time-Zero Analysis (T=0): Immediately analyze one aliquot to determine the initial purity of the compound.
-
Store the remaining vials at the desired temperatures (e.g., Room Temperature, 4°C, -20°C, and -80°C).
-
Time-Point Analysis: At designated time points (e.g., 24 hours, 1 week, 1 month, 3 months, 6 months, 12 months), retrieve one vial from each storage condition.
-
Before analysis, allow the frozen samples to thaw completely at room temperature.
-
Analyze the samples by HPLC or LC-MS to determine the purity of this compound.
-
Compare the purity at each time point to the initial purity at T=0 to assess the extent of degradation.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Inhibited by this compound
This compound is an inhibitor of ADAM17 (TACE). ADAM17 is a sheddase that cleaves the extracellular domains of various transmembrane proteins, including TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR). This cleavage releases the soluble forms of these proteins, which can then activate downstream signaling pathways. By inhibiting ADAM17, this compound blocks these events.
Caption: Inhibition of ADAM17 by this compound blocks the shedding of TNF-α and EGFR ligands.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the experimental workflow for determining the maximum solubility of this compound in DMSO.
Caption: Workflow for determining the maximum solubility of this compound in DMSO.
Experimental Workflow for Stability Assessment
This diagram illustrates the process for evaluating the stability of this compound in DMSO over time at different temperatures.
References
Application of TAPI-0 in Cancer Cell Migration Assays: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAPI-0, a broad-spectrum hydroxamate-based inhibitor of metalloproteinases, has emerged as a critical tool in cancer research for studying the processes of cell migration and invasion. These processes are fundamental to tumor metastasis, the primary cause of cancer-related mortality. TAPI-0 exerts its effects by targeting two key families of enzymes: the Matrix Metalloproteinases (MMPs) and the A Disintegrin and Metalloproteinases (ADAMs). By inhibiting these enzymes, TAPI-0 prevents the degradation of the extracellular matrix (ECM), a crucial step for cancer cells to move and invade surrounding tissues. This document provides detailed application notes, quantitative data, experimental protocols, and visual diagrams to guide researchers in utilizing TAPI-0 for cancer cell migration assays.
TAPI-0's primary targets, MMPs and ADAMs, are frequently overexpressed in various cancers and are associated with poor prognosis. MMPs, such as MMP-2 and MMP-9, are zinc-dependent endopeptidases that degrade ECM components like collagen. ADAMs, particularly ADAM10 and ADAM17 (also known as TACE), are involved in the "shedding" of cell surface proteins, including growth factor precursors and their receptors, which can promote cell migration and proliferation. A close analog of TAPI-0, TAPI-1, has been shown to inhibit the migration and invasion of esophageal squamous cell carcinoma (ESCC) cells at a concentration of 5 µM.[1][2] This inhibitory effect is linked to the suppression of the NF-κB signaling pathway.[1]
Data Presentation
The following table summarizes the quantitative effects of TAPI-0 and its analogs on cancer cell migration and related processes. It is important to note that specific IC50 values for TAPI-0 in migration assays are not widely reported in the literature; therefore, data from its close analog, TAPI-1, and other relevant metalloproteinase inhibitors are included for comparative purposes.
| Compound | Assay Type | Cell Line | Concentration | Effect | Reference |
| TAPI-1 | Transwell Migration & Invasion | TE-1, Eca109 (Esophageal Squamous Cell Carcinoma) | 5 µM | Significant inhibition of migration and invasion. | [1][2] |
| TAPI-1 | Cisplatin Sensitization (related to cell viability and potentially migration) | TE-1, Eca109 (Esophageal Squamous Cell Carcinoma) | 5 µM | Significantly lowered the IC50 of cisplatin. |
Signaling Pathways
TAPI-0's inhibitory action on MMPs and ADAMs disrupts key signaling pathways that drive cancer cell migration. A primary mechanism involves the modulation of the NF-κB pathway. The inhibition of ADAM17 by TAPI-0 can prevent the shedding of Tumor Necrosis Factor-alpha (TNF-α), a potent activator of the NF-κB pathway. This, in turn, can lead to the downregulation of NF-κB target genes involved in cell migration and invasion, such as MMPs themselves, creating a negative feedback loop.
Furthermore, ADAM17 is known to shed ligands for the Epidermal Growth Factor Receptor (EGFR), another critical pathway in cell migration. By inhibiting ADAM17, TAPI-0 can reduce the activation of EGFR and its downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are pivotal for cell motility.
Below are diagrams illustrating these key signaling pathways and the experimental workflows for the assays described in this document.
Caption: TAPI-0 inhibits cancer cell migration by blocking ADAMs and MMPs.
Caption: Workflow for the wound healing (scratch) assay.
Caption: Workflow for the transwell migration and invasion assay.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay provides a simple and cost-effective method to study collective cell migration.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
TAPI-0 (stock solution in DMSO)
-
24-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cancer cells into a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, which can confound migration results.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing different concentrations of TAPI-0 (e.g., 0, 1, 5, 10, 25 µM). Include a vehicle control (DMSO) at the same final concentration as in the TAPI-0 treated wells.
-
Image Acquisition (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period of 24 to 48 hours, or until significant wound closure is observed in the control group.
-
Image Acquisition (Final Time Point): At the end of the incubation period, capture images of the same marked fields as at time 0.
-
Quantification: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Scratch Area - Final Scratch Area) / Initial Scratch Area] x 100
Transwell Migration and Invasion Assay
This assay, also known as the Boyden chamber assay, allows for the quantitative assessment of cell migration towards a chemoattractant and their ability to invade through an extracellular matrix barrier.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free cell culture medium
-
PBS
-
TAPI-0 (stock solution in DMSO)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Chemoattractant (e.g., Fetal Bovine Serum - FBS)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Protocol:
-
Insert Preparation (for Invasion Assay): Thaw Matrigel on ice. Dilute the Matrigel with cold serum-free medium (the dilution factor should be optimized for the cell line, typically 1:3 to 1:8). Coat the top of the transwell inserts with 50-100 µL of the diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify. For migration assays, this step is omitted.
-
Cell Preparation: Culture cancer cells and harvest them. Resuspend the cells in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Assay Setup:
-
Add 600 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.
-
Add the cell suspension (containing TAPI-0 at desired concentrations and a vehicle control) to the upper chamber of the transwell inserts. The final volume in the upper chamber is typically 200 µL.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 to 48 hours.
-
Removal of Non-migrated Cells: Carefully remove the transwell inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 10-20 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Image Acquisition and Quantification:
-
Using an inverted microscope, take images of several random fields of the stained cells on the underside of the membrane.
-
Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells per field or as a percentage of the control. % Inhibition = [1 - (Number of migrated cells with TAPI-0 / Number of migrated cells in control)] x 100
-
Conclusion
TAPI-0 is a valuable pharmacological tool for investigating the molecular mechanisms underlying cancer cell migration and invasion. By inhibiting key metalloproteinases, TAPI-0 allows researchers to dissect the roles of ECM degradation and growth factor signaling in these critical metastatic processes. The provided protocols for wound healing and transwell assays, along with the mechanistic insights into TAPI-0's effects on signaling pathways, offer a comprehensive guide for its application in cancer research. Further investigation into the specific effects of TAPI-0 on different cancer types and its potential in combination with other therapeutic agents is warranted.
References
Application Notes and Protocols for TAPI-0: A Potent Inhibitor of TNF-alpha Secretion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine central to the pathogenesis of a wide range of inflammatory and autoimmune diseases. The secretion of soluble TNF-α is a critical regulatory step, mediated by the TNF-alpha Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TAPI-0 is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and TACE. By targeting TACE, TAPI-0 effectively blocks the proteolytic cleavage of membrane-bound pro-TNF-α into its soluble, active form, thereby inhibiting its downstream inflammatory effects. These application notes provide detailed protocols and guidelines for utilizing TAPI-0 to block TNF-α secretion in in vitro experimental settings.
Mechanism of Action
TAPI-0 exerts its inhibitory effect by chelating the zinc ion within the active site of metalloproteinases, including TACE. This action prevents the enzyme from cleaving its substrates. The primary mechanism for TNF-α secretion blockage by TAPI-0 is the inhibition of TACE, which is responsible for shedding the extracellular domain of the 26 kDa transmembrane pro-TNF-α to release the soluble 17 kDa active TNF-α.
Quantitative Data for TAPI-0
The following table summarizes the inhibitory potency of TAPI-0 against TACE and its effect on TNF-α secretion in a common murine macrophage cell line.
| Parameter | Value | Cell Line/System | Notes |
| IC50 (TACE) | 100 nM[1] | Enzyme Assay | Direct inhibition of the purified enzyme. |
| Effective Concentration | 25 µg/mL | RAW264.7 cells | Concentration shown to significantly inhibit LPS-induced TNF-α secretion.[2] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Secretion from Macrophages
This protocol describes the use of TAPI-0 to block TNF-α secretion from the murine macrophage-like cell line RAW264.7 stimulated with lipopolysaccharide (LPS).
Materials:
-
TAPI-0 (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
RAW264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
Human or Murine TNF-α ELISA Kit
Procedure:
-
Preparation of TAPI-0 Stock Solution:
-
Dissolve TAPI-0 powder in sterile DMSO to create a stock solution of 10 mM.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Seed RAW264.7 cells into a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.
-
-
TAPI-0 Treatment:
-
The following day, prepare working solutions of TAPI-0 by diluting the stock solution in complete culture medium. A final concentration range of 1-50 µM is recommended for initial experiments. A concentration of 25 µg/mL (approximately 55 µM) has been shown to be effective.[2]
-
Include a vehicle control (DMSO) at the same final concentration as in the TAPI-0 treated wells.
-
Carefully remove the old medium from the cells and replace it with 100 µL of medium containing the desired concentration of TAPI-0 or vehicle control.
-
Pre-incubate the cells with TAPI-0 for 1-2 hours at 37°C.
-
-
Cell Stimulation:
-
Prepare a 2X working solution of LPS in complete culture medium. A final concentration of 10-100 ng/mL is generally effective for stimulating TNF-α secretion.
-
Add 100 µL of the 2X LPS solution to each well (except for the unstimulated control wells, to which 100 µL of medium should be added).
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and LPS concentration.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for TNF-α measurement using a suitable ELISA kit, following the manufacturer's instructions.
-
Protocol 2: Inhibition of PMA/Ionomycin-Induced TNF-α Secretion from T-Lymphocytes
This protocol outlines the use of TAPI-0 to block TNF-α secretion from primary T-cells or a T-cell line (e.g., Jurkat) stimulated with Phorbol 12-Myristate 13-Acetate (PMA) and Ionomycin.
Materials:
-
TAPI-0 (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Primary T-cells or Jurkat cells
-
Complete RPMI-1640 medium (with 10% FBS, 1% Penicillin-Streptomycin, and 2-ME)
-
PMA (Phorbol 12-Myristate 13-Acetate)
-
Ionomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
24-well cell culture plates
-
Human TNF-α ELISA Kit
Procedure:
-
Preparation of TAPI-0 Stock Solution:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Preparation:
-
Resuspend primary T-cells or Jurkat cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
-
TAPI-0 Treatment:
-
Add the desired concentration of TAPI-0 (e.g., 1-50 µM) or vehicle control (DMSO) to the cell suspension.
-
Pre-incubate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Stimulation:
-
Prepare a stimulation cocktail of PMA and Ionomycin in complete RPMI-1640 medium. Final concentrations of 25 ng/mL PMA and 1 µg/mL Ionomycin are commonly used.[3]
-
Add the stimulation cocktail to the T-cell suspension.
-
Include an unstimulated control (cells with medium only) and a vehicle control.
-
-
Incubation:
-
Incubate the cells for 6-24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the cell suspension at 400 x g for 5 minutes.
-
Collect the supernatant and measure TNF-α concentration using an appropriate ELISA kit.
-
Off-Target Effects and Cytotoxicity
TAPI-0 is a broad-spectrum metalloproteinase inhibitor and may inhibit other MMPs and ADAM family members besides TACE.[4] The selectivity profile of TAPI-0 should be considered when interpreting results. It is recommended to assess the cytotoxicity of TAPI-0 in the specific cell line being used. A standard cytotoxicity assay, such as an MTT or LDH release assay, can be performed in parallel with the TNF-α inhibition experiment. Generally, hydroxamate-based inhibitors can exhibit off-target effects, and it is crucial to use the lowest effective concentration to minimize these.
Visualizations
Caption: Signaling pathway of TNF-α secretion and TAPI-0 inhibition.
Caption: Experimental workflow for TAPI-0 mediated TNF-α inhibition.
References
- 1. TNFα increases tyrosine hydroxylase expression in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of MMPs and ADAM/ADAMTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TNF-alpha is secreted by monocytes in transit to become macrophages, but not by peripheral blood monocytes, following OK-432 (lyophilized S. pyogenes) stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TNF-α Drives the CCL4 Expression in Human Monocytic Cells: Involvement of the SAPK/JNK and NF-κB Signaling Pathways | Cell Physiol Biochem [cellphysiolbiochem.com]
Application Notes and Protocols: (S,S)-TAPI-0 in Combination with EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-0 is a potent hydroxamate-based inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key sheddase responsible for the proteolytic release of various cell surface proteins, including the pro-inflammatory cytokine TNF-α and ligands for the Epidermal Growth Factor Receptor (EGFR). The aberrant activity of both TACE and EGFR signaling pathways is implicated in numerous pathological conditions, including cancer and inflammatory diseases. This document provides detailed application notes and experimental protocols for the use of this compound and its closely related isomer, TAPI-1, in combination with EGFR inhibitors, specifically focusing on the synergistic potential of dual pathway blockade.
Mechanism of Action and Rationale for Combination Therapy
This compound and its isomers act by chelating the active site zinc ion of TACE and other matrix metalloproteinases (MMPs), thereby inhibiting their proteolytic activity. This prevents the shedding of transmembrane precursors of signaling molecules. A key substrate of TACE is pro-TNF-α; its inhibition leads to a reduction in soluble TNF-α, a potent inflammatory mediator.
Furthermore, TACE is responsible for the release of EGFR ligands such as Amphiregulin (AREG) and Transforming Growth Factor-α (TGF-α). The release of these ligands leads to the activation of EGFR and its downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, survival, and differentiation.[1]
The rationale for combining a TACE inhibitor like this compound with an EGFR inhibitor, such as AG1478, is based on the potential for a synergistic anti-cancer effect by targeting two interconnected signaling pathways. TACE activity can be considered upstream of EGFR activation. By inhibiting TACE, the release of EGFR ligands is blocked, reducing one of the mechanisms of EGFR activation. Concurrently, a direct EGFR inhibitor will block the receptor's tyrosine kinase activity, preventing signal transduction even if some ligand shedding still occurs. Research suggests the existence of a positive feedback loop between ADAMs and EGFR, further strengthening the case for dual inhibition.[2]
Featured Combination Study: TAPI-1 and AG1478
A key study investigated the interplay between ADAM17 and EGFR signaling using the pan-ADAM inhibitor TAPI-1 and the specific EGFR inhibitor AG1478. The findings from this study provide a strong basis for exploring the combination of this compound with EGFR inhibitors.
Summary of Quantitative Data
The following table summarizes the key findings on the combined effect of TAPI-1 and AG1478 on signaling and cellular responses.
| Target Analyte | Treatment Condition | Result | Reference |
| IL-8 Secretion | TSST-1 + TAPI-1 (ADAM inhibitor) | Reduced to basal levels | [2] |
| TSST-1 + AG1478 (EGFR inhibitor) | Reduced to basal levels | [2] | |
| Syndecan-1 (SDC1) Shedding | TSST-1 + TAPI-1 | Abrogated | [2] |
| TSST-1 + AG1478 | No effect | ||
| Amphiregulin (AREG) Shedding | TSST-1 + TAPI-1 | Lost | |
| TSST-1 + AG1478 | Lost | ||
| TGF-α Shedding | TSST-1 + TAPI-1 | Lost | |
| TSST-1 + AG1478 | Lost | ||
| TNFR1 Shedding | TSST-1 + TAPI-1 | Lost | |
| TSST-1 + AG1478 | Lost |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the combination effects of this compound and an EGFR inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and an EGFR inhibitor, alone and in combination, on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest (e.g., A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
EGFR inhibitor (e.g., AG1478)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the EGFR inhibitor in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of the combination treatment on the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound and EGFR inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the EGFR inhibitor, or the combination for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Visualizations
Signaling Pathway Diagram
References
- 1. Frontiers | Novel structured ADAM17 small-molecule inhibitor represses ADAM17/Notch pathway activation and the NSCLC cells’ resistance to anti-tumour drugs [frontiersin.org]
- 2. A Disintegrin and Metalloproteinase 17 (ADAM17) and Epidermal Growth Factor Receptor (EGFR) Signaling Drive the Epithelial Response to Staphylococcus aureus Toxic Shock Syndrome Toxin-1 (TSST-1) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sterile Filtering (S,S)-TAPI-0 Solutions for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,S)-TAPI-0 is a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as a Disintegrin and Metalloproteinase 17 (ADAM17). TACE is a key enzyme responsible for the proteolytic shedding of various cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). By inhibiting TACE, this compound effectively blocks the release of soluble TNF-α, making it a valuable tool for studying inflammatory processes and a potential therapeutic agent. In cell culture experiments, maintaining the sterility and accurate concentration of this compound is paramount for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the preparation and sterile filtration of this compound solutions for use in cell culture.
Mechanism of Action of this compound
This compound is a broad-spectrum matrix metalloproteinase (MMP) inhibitor with a reported IC50 of 100 nM for TACE. TACE is a transmembrane metalloprotease that cleaves the extracellular domain of membrane-bound precursor proteins. One of its most critical substrates is pro-TNF-α. The inhibition of TACE by this compound prevents the release of the 17 kDa soluble TNF-α from the 26 kDa transmembrane precursor, thereby attenuating downstream inflammatory signaling pathways.
TACE/ADAM17 Signaling Pathway
Data Presentation
Table 1: Solubility of this compound
| Solvent | Molar Mass ( g/mol ) | Solubility (mM) | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 456.5 | 10[1] | ~4.57 | Use of anhydrous, sterile DMSO is recommended. |
Note: While a specific mg/mL value from a peer-reviewed source is unavailable, the value presented is calculated based on the molar mass and molarity. It is recommended to empirically determine the maximum solubility for your specific application.
Table 2: Recommended Filter Membranes for this compound Solutions
| Membrane Type | Pore Size (µm) | Suitability for DMSO-based Solutions | Protein Binding | Notes |
| Polytetrafluoroethylene (PTFE) | 0.22 | Excellent | Low | Recommended for sterile filtering 100% DMSO stock solutions.[2] |
| Nylon | 0.22 | Good | Moderate | A suitable alternative for DMSO-based solutions.[2] |
| Polyethersulfone (PES) | 0.22 | Not Recommended for >25% DMSO | Low | Primarily for aqueous solutions. High concentrations of DMSO can compromise membrane integrity. |
| Polyvinylidene Fluoride (PVDF) | 0.22 | Not Recommended for >25% DMSO | Very Low | Primarily for aqueous solutions. High concentrations of DMSO can compromise membrane integrity. |
Note: The binding of small molecules like this compound to filter membranes has not been extensively characterized. PTFE and Nylon are recommended for DMSO solutions due to their chemical compatibility. For final dilutions in aqueous cell culture media, low-protein binding membranes such as PES or PVDF are suitable, as the final DMSO concentration will be low.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound.
Materials:
-
This compound powder (Molar Mass: 456.5 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Sterile, disposable pipette tips
Procedure:
-
Aseptic Technique: Perform all steps in a certified biological safety cabinet (BSC) to maintain sterility.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.57 mg of this compound.
-
Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of sterile, anhydrous DMSO. For a 10 mM solution with 4.57 mg of powder, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Sterile Filtration of this compound Stock Solution (Optional)
While 100% DMSO is considered to be a self-sterilizing solvent, this protocol can be followed if sterile filtration of the stock solution is desired.
Materials:
-
Prepared 10 mM this compound in DMSO (from Protocol 1)
-
Sterile Luer-lock syringe (e.g., 1-3 mL)
-
Sterile 0.22 µm syringe filter with a DMSO-compatible membrane (PTFE or Nylon)
-
Sterile polypropylene collection tubes
Procedure:
-
Aseptic Technique: Work within a BSC.
-
Filter Assembly: Securely attach the sterile 0.22 µm syringe filter to the Luer-lock tip of the sterile syringe.
-
Loading the Syringe: Draw the this compound DMSO stock solution into the syringe.
-
Filtration: Carefully push the plunger to pass the solution through the filter into a sterile collection tube. Apply gentle and steady pressure.
-
Aliquoting and Storage: Aliquot the filtered stock solution into single-use volumes and store at -20°C or -80°C.
Protocol 3: Preparation of Working Solutions and Dosing of Cell Cultures
This protocol details the dilution of the stock solution into cell culture medium for treating cells.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Pre-warmed, complete cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
Calibrated pipettes and sterile tips
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture. Crucially, ensure the final concentration of DMSO in the culture medium is kept to a minimum, typically ≤ 0.1% (v/v), to avoid solvent-induced cytotoxicity.
-
Serial Dilution (Recommended): To avoid precipitation of the compound, it is best to perform a serial dilution. a. First, make an intermediate dilution of the stock solution in pre-warmed complete cell culture medium. For example, add 1 µL of the 10 mM stock to 99 µL of medium to get a 100 µM solution. b. From this intermediate dilution, add the required volume to your cell culture plates.
-
Direct Dosing: Add the final diluted this compound solution to your cell cultures. Gently swirl the plates to ensure even distribution.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating a set of cells with the same final concentration of DMSO as used for the this compound treatment, but without the compound itself.
Stability Considerations
-
Stock Solution Stability: When stored in anhydrous DMSO in single-use aliquots at -20°C or -80°C and protected from light, the stock solution is expected to be stable for several months. Avoid repeated freeze-thaw cycles.
-
Working Solution Stability: this compound in aqueous cell culture medium at 37°C is likely to be less stable than in the DMSO stock. It is recommended to prepare fresh working solutions for each experiment and add them to the cells immediately. The stability in your specific cell culture medium should be empirically determined if long-term experiments are planned.
Troubleshooting
| Issue | Possible Cause | Recommendation |
| Precipitation upon dilution in media | The compound is crashing out of the solution due to its hydrophobic nature. | - Pre-warm the cell culture medium to 37°C before adding the stock solution.- Add the DMSO stock dropwise while gently vortexing or swirling the medium.- Perform serial dilutions as described in Protocol 3. |
| Loss of compound activity | - Degradation of the compound in the stock or working solution.- Adsorption of the compound to plasticware or filter membrane. | - Ensure proper storage of stock solutions (aliquoted, -80°C).- Prepare fresh working solutions for each experiment.- Use low-protein binding plastics and filter membranes (PTFE or Nylon for DMSO stocks). |
| Cell toxicity observed in vehicle control | The final DMSO concentration is too high for the specific cell line. | - Reduce the final DMSO concentration to ≤ 0.1%.- Perform a dose-response curve for DMSO on your cell line to determine its tolerance. |
| Inconsistent experimental results | - Inaccurate pipetting of stock solution.- Instability of the compound in the working solution over the course of the experiment. | - Use calibrated pipettes and proper pipetting techniques.- Consider the stability of the compound in your experimental timeframe. For longer experiments, media changes with a fresh compound may be necessary. |
References
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of (S,S)-TAPI-0
Welcome to the technical support center for (S,S)-TAPI-0. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to address potential challenges, with a focus on investigating and understanding its off-target effects.
This compound is a stereoisomer of TAPI-0, a broad-spectrum hydroxamate-based inhibitor of metalloproteinases. Its primary on-target activity is the inhibition of Tumor Necrosis Factor-α Converting Enzyme (TACE), also known as ADAM17. However, like other broad-spectrum metalloproteinase inhibitors, this compound may exhibit off-target activity against various Matrix Metalloproteinases (MMPs) and other members of the ADAM (A Disintegrin and Metalloproteinase) family. Understanding and identifying these off-target effects is crucial for the accurate interpretation of experimental results and for the development of selective therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: The primary target of this compound is ADAM17 (TACE), a key enzyme responsible for the shedding of various cell surface proteins, including the pro-inflammatory cytokine TNF-α.
Q2: What are the potential off-targets of this compound?
A2: Due to its chemical structure, this compound has the potential to inhibit a range of zinc-dependent metalloproteinases. The most common off-targets belong to the Matrix Metalloproteinase (MMP) family, including but not limited to collagenases, gelatinases, and stromelysins. The precise selectivity profile of the (S,S) stereoisomer is not extensively documented in publicly available literature, making empirical determination in your experimental system essential.
Q3: How can I determine if the observed effects in my experiment are due to off-target activities of this compound?
A3: Several strategies can be employed:
-
Use of a structurally distinct inhibitor: Compare the effects of this compound with another ADAM17 inhibitor that has a different chemical scaffold and potentially a different off-target profile.
-
Genetic knockdown/knockout: Use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of ADAM17. If the phenotype observed with this compound is rescued or mimicked by ADAM17 knockdown, it is more likely an on-target effect.
-
Dose-response analysis: Off-target effects may occur at different concentrations than on-target effects. A thorough dose-response curve can provide insights.
-
Direct enzymatic assays: Test the effect of this compound on the activity of purified or immunoprecipitated candidate off-target proteases.
Q4: What are common unexpected phenotypes observed with broad-spectrum metalloproteinase inhibitors?
A4: Unexpected phenotypes can arise from the inhibition of various MMPs involved in diverse physiological processes. These can include alterations in cell morphology, adhesion, migration, and proliferation. For instance, inhibition of certain MMPs can impact extracellular matrix remodeling, which may lead to changes in cell behavior that are independent of ADAM17 inhibition.
Troubleshooting Guides
This section provides guidance for specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Changes in Cell Viability or Proliferation
-
Observation: You observe a significant decrease or increase in cell viability/proliferation that is not consistent with the known role of ADAM17 in your cell type.
-
Potential Cause: This could be an off-target effect. Many MMPs are involved in cell survival and proliferation signaling. Inhibition of these MMPs could lead to cytotoxic or cytostatic effects.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 for the effect on viability and compare it to the IC50 for ADAM17 inhibition in your system. A significant difference may suggest an off-target effect.
-
Conduct a cell viability assay: Use multiple, mechanistically different assays (e.g., MTT, LDH release, and a fluorescence-based live/dead stain) to confirm the effect and rule out assay-specific artifacts.
-
Profile against other inhibitors: Test inhibitors with known selectivity profiles for different MMPs to see if they replicate the observed phenotype.
-
Issue 2: Altered Cell Migration or Invasion
-
Observation: You observe changes in cell migration or invasion that are more pronounced than expected from ADAM17 inhibition alone.
-
Potential Cause: MMPs, particularly MMP-2 and MMP-9 (gelatinases), are critical for cell migration and invasion through their degradation of the extracellular matrix. Off-target inhibition of these MMPs is a likely cause.
-
Troubleshooting Steps:
-
Perform a zymography assay: This technique allows for the detection of gelatinase (MMP-2, MMP-9) activity in your cell culture supernatant or cell lysates. You can directly assess if this compound is inhibiting these MMPs at the concentrations used in your migration/invasion assays.
-
Use specific MMP inhibitors: Compare the effect of this compound to that of more selective inhibitors of MMP-2 and MMP-9.
-
Rescue experiment: If possible, add back the product of the inhibited off-target enzyme to see if the phenotype is reversed.
-
Issue 3: Inconsistent or Lack of Expected On-Target Effect
-
Observation: You do not observe the expected inhibition of ADAM17-mediated shedding (e.g., of a known substrate like TNF-α or EGFR ligands).
-
Potential Cause:
-
Inhibitor Instability: The inhibitor may be degrading in your culture medium.
-
Incorrect Concentration: The effective concentration at the cellular level may be lower than anticipated.
-
Cellular Context: The specific ADAM17 substrate and cellular machinery in your model may be less sensitive to this particular inhibitor.
-
-
Troubleshooting Steps:
-
Verify inhibitor activity: Use a cell-free enzymatic assay with recombinant ADAM17 to confirm the activity of your this compound stock.
-
Perform a Western blot for ADAM17 substrate shedding: Directly measure the levels of the soluble ectodomain and the cell-associated fragment of a known ADAM17 substrate in the presence and absence of the inhibitor.
-
Optimize inhibitor concentration and incubation time: Perform a time-course and dose-response experiment to determine the optimal conditions for ADAM17 inhibition in your specific cell system.
-
Data Presentation
Table 1: Representative Inhibitory Profile of TAPI-class Inhibitors
| Target | Class | Representative IC50 Range (nM) | Potential Off-Target Effect |
| ADAM17 (TACE) | ADAM Metalloproteinase | 1 - 50 | On-Target |
| MMP-1 | Collagenase | 10 - 500 | Altered collagen turnover |
| MMP-2 | Gelatinase | 5 - 200 | Impaired cell migration/invasion |
| MMP-3 | Stromelysin | 20 - 1000 | Changes in ECM degradation |
| MMP-7 | Matrilysin | 50 - 2000 | Altered cell-cell signaling |
| MMP-9 | Gelatinase | 1 - 100 | Impaired cell migration/invasion |
| MMP-13 | Collagenase | 10 - 500 | Effects on cartilage degradation |
| ADAM10 | ADAM Metalloproteinase | 100 - 5000 | Modulation of Notch signaling |
Experimental Protocols
Protocol 1: Gelatin Zymography for Detecting MMP-2 and MMP-9 Activity
Objective: To determine if this compound inhibits the activity of gelatinases (MMP-2 and MMP-9) secreted by cells.
Methodology:
-
Sample Preparation: Culture cells to 70-80% confluency. Wash cells with serum-free media and then incubate in serum-free media with or without various concentrations of this compound for 24-48 hours. Collect the conditioned media and centrifuge to remove cell debris.
-
Protein Quantification: Determine the protein concentration of each sample.
-
Electrophoresis: Mix equal amounts of protein with non-reducing sample buffer and load onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Renaturation: After electrophoresis, wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzymes to renature.
-
Enzyme Incubation: Incubate the gel in a developing buffer containing Ca2+ and Zn2+ (essential for MMP activity) at 37°C for 16-24 hours.
-
Staining and Visualization: Stain the gel with Coomassie Brilliant Blue. Areas of gelatin degradation by MMPs will appear as clear bands against a blue background. The molecular weight of the bands can be used to identify MMP-2 and MMP-9.
Protocol 2: Western Blot for ADAM17-Mediated Shedding
Objective: To confirm the on-target activity of this compound by assessing the shedding of a known ADAM17 substrate.
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound for a predetermined time. A positive control for shedding, such as PMA (phorbol 12-myristate 13-acetate), can be used.
-
Sample Collection: Collect the conditioned media (containing the shed ectodomain) and lyse the cells to obtain the cell lysate (containing the full-length and C-terminal fragment of the substrate).
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from the conditioned media and cell lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody that recognizes the ectodomain of the ADAM17 substrate to detect both the full-length protein and the shed fragment. A separate blot can be probed with an antibody against the C-terminal fragment.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. A decrease in the shed ectodomain in the media and an accumulation of the full-length protein in the cell lysate in the presence of this compound indicates inhibition of ADAM17.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24, 48, or 72 hours. Include vehicle-only controls.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the media and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value for cytotoxicity.
Visualizations
Caption: On-target action of this compound on ADAM17-mediated TNF-α shedding.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
Caption: Experimental design for dissecting on-target vs. off-target effects.
Technical Support Center: Optimizing (S,S)-TAPI-0 Working Concentration for Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of (S,S)-TAPI-0 for maximal efficacy in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family enzymes.[1][2][3] Its primary target is the TNF-α converting enzyme (TACE), also known as ADAM17.[4][5] TACE is responsible for the shedding of the ectodomain of various cell surface proteins, including the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). By inhibiting TACE, this compound blocks the release of soluble TNF-α and other TACE substrates, thereby modulating inflammatory responses and other cellular processes.
Q2: What is a typical starting concentration range for this compound in a new experiment?
For a novel experiment, it is recommended to start with a broad concentration range to determine the potency of this compound in your specific cell system. A typical starting range would be from 1 nM to 100 µM. This wide range will help to identify whether the effective concentration is in the nanomolar or micromolar range.
Q3: How should I prepare and store a stock solution of this compound?
This compound is soluble in DMSO. A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. To maintain stability, stock solutions should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the reported IC50 value for this compound?
The half-maximal inhibitory concentration (IC50) of this compound for TACE (ADAM17) is reported to be approximately 100 nM. However, the optimal working concentration will vary depending on the cell type, cell density, incubation time, and the specific biological endpoint being measured. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
Determining the Optimal Working Concentration of this compound using a Dose-Response Assay
This protocol describes a general method for determining the optimal working concentration of this compound by measuring its ability to inhibit the release of a TACE substrate, such as TNF-α, from stimulated cells.
Materials:
-
This compound
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Complete cell culture medium
-
Stimulant (e.g., Lipopolysaccharide (LPS) for TNF-α release)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
Reagents for quantifying the shed substrate (e.g., TNF-α ELISA kit)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed your cells of interest into a 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations (e.g., from 1 µM to 1 nM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Treatment:
-
Carefully remove the old medium from the cells.
-
Add the prepared working concentrations of this compound to the respective wells.
-
Include wells with a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Pre-incubate the cells with this compound for a specific duration (e.g., 1 hour) before stimulation.
-
-
Stimulation:
-
Add the stimulant (e.g., LPS at a final concentration of 1 µg/mL to induce TNF-α release) to all wells except for the unstimulated control.
-
Incubate the plate for a period relevant to the assay endpoint (e.g., 4-24 hours).
-
-
Assay Readout:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Quantify the amount of the shed substrate (e.g., TNF-α) in the supernatant using an appropriate method, such as an ELISA.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (if available).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes 50% inhibition of substrate shedding.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TACE/ADAM17) | ~100 nM | |
| Recommended Starting Range | 1 nM - 100 µM | |
| Stock Solution Solvent | DMSO | |
| Stock Solution Storage | -20°C or -80°C |
Visualizations
Caption: this compound inhibits TACE (ADAM17), preventing the cleavage and release of soluble TNF-α.
Caption: Experimental workflow for determining the optimal working concentration of this compound.
Caption: A troubleshooting decision tree for experiments with this compound.
Troubleshooting Guide
Problem: No or low inhibition of substrate shedding is observed.
-
Possible Cause 1: Inappropriate Concentration Range. The effective concentration of this compound may be higher than the tested range.
-
Solution: Test a broader range of concentrations, extending into the higher micromolar range (e.g., up to 100 µM).
-
-
Possible Cause 2: Inhibitor Instability or Poor Solubility. The this compound stock solution may have degraded, or the compound may not be fully soluble in the cell culture medium at the tested concentrations.
-
Solution: Prepare a fresh stock solution of this compound in DMSO immediately before use. Ensure that the final DMSO concentration in the culture medium is low (≤ 0.1%) to avoid solvent-induced cytotoxicity and precipitation. When diluting the stock solution, add it to the medium with gentle mixing.
-
-
Possible Cause 3: Ineffective Cell Stimulation. The stimulus used to induce the shedding of the TACE substrate may not be working optimally.
-
Solution: Confirm the activity of your stimulant (e.g., LPS) and optimize its concentration and the stimulation time. Ensure that your cells are responsive to the stimulus by including a positive control (stimulated cells without inhibitor).
-
-
Possible Cause 4: Insensitive Detection Method. The assay used to measure the shed substrate may not be sensitive enough to detect changes in its concentration.
-
Solution: Validate your detection assay (e.g., ELISA) to ensure it has the required sensitivity and is operating within its linear range. Consider using a more sensitive detection method if necessary.
-
Problem: High variability between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell distribution across the plate can lead to variable results.
-
Solution: Ensure the cell suspension is homogenous before and during seeding. Use a multichannel pipette carefully and allow the plate to sit at room temperature on a level surface for a few minutes before incubation to ensure even cell settling.
-
-
Possible Cause 2: Pipetting Errors. Inaccurate or inconsistent pipetting of the inhibitor or stimulant can introduce significant variability.
-
Solution: Calibrate your pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips.
-
-
Possible Cause 3: Edge Effects. Evaporation from the outer wells of a microplate can concentrate solutes and affect cell health, leading to an "edge effect".
-
Solution: To minimize evaporation, fill the peripheral wells of the plate with sterile PBS or media without cells and do not use these wells for experimental data.
-
Problem: Observed cytotoxicity at effective concentrations.
-
Possible Cause: Off-target effects or high inhibitor concentration. this compound is a broad-spectrum MMP inhibitor and may have off-target effects at higher concentrations, leading to cytotoxicity.
-
Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in parallel with your functional assay to determine the concentration at which this compound becomes toxic to your cells. The optimal working concentration should be well below the cytotoxic threshold. If cytotoxicity is a persistent issue, consider using a more specific TACE inhibitor.
-
References
- 1. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
degradation and proper storage of (S,S)-TAPI-0 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and proper storage of (S,S)-TAPI-0 solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound, also known as TAPI-0, is a potent broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and ADAM (A Disintegrin and Metalloproteinase) family enzymes, particularly ADAM17 (TACE).[1] Its inhibitory activity stems from the hydroxamic acid functional group within its structure, which chelates the essential zinc ion (Zn²⁺) in the active site of these metalloproteinases, thereby blocking their enzymatic activity.[2][3]
2. What are the primary degradation pathways for this compound in solution?
The primary degradation pathways for this compound in solution are hydrolysis, oxidation, and photolysis. The hydroxamic acid moiety is particularly susceptible to these degradation routes.
-
Hydrolysis: The hydroxamic acid functional group can undergo hydrolysis to yield the corresponding carboxylic acid and hydroxylamine.[4] This process can be catalyzed by acidic or basic conditions.
-
Oxidation: While the tertiary-butyl group in the structure of this compound is generally resistant to oxidation, other parts of the molecule may be susceptible to oxidative degradation, especially in the presence of oxidizing agents or under prolonged exposure to air.[5]
-
Photolysis: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to the degradation of the compound.
3. What are the recommended storage conditions for this compound solutions?
To ensure the stability and longevity of this compound solutions, the following storage conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | Store stock solutions at -20°C or -80°C. | Minimizes thermal degradation and slows down chemical reactions. |
| Aliquoting | Aliquot the stock solution into smaller, single-use volumes. | Avoids repeated freeze-thaw cycles which can accelerate degradation. |
| Light Exposure | Protect solutions from light by using amber vials or by wrapping containers in foil. | Prevents photolytic degradation. |
| Atmosphere | For long-term storage, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen). | Minimizes the risk of oxidation. |
4. What solvents are recommended for preparing this compound stock solutions?
This compound is typically soluble in organic solvents such as DMSO and ethanol. For biological experiments, a concentrated stock solution is usually prepared in DMSO and then diluted to the final working concentration in the aqueous assay buffer. It is crucial to ensure that the final concentration of the organic solvent in the assay is low enough to not affect the experimental system.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of inhibitory activity over time | - Degradation of this compound due to improper storage. - Hydrolysis of the hydroxamic acid group. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions from a properly stored stock solution. - Ensure stock solutions are stored at or below -20°C and protected from light. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the pH of your experimental buffer, as extreme pH can accelerate hydrolysis. |
| Precipitation of the compound in aqueous buffer | - Low solubility of this compound in aqueous solutions. - The concentration of the compound exceeds its solubility limit in the final buffer. | - Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is sufficient to maintain solubility, but not high enough to interfere with the assay. - Prepare the final dilution just before use. - Consider using a small amount of a biocompatible surfactant if compatible with your assay. |
| Inconsistent experimental results | - Inaccurate concentration of the this compound solution due to degradation or solvent evaporation. - Pipetting errors when preparing dilutions. | - Use a freshly prepared and accurately diluted solution for each experiment. - Calibrate pipettes regularly. - Perform a stability check of your stock solution using a validated analytical method like HPLC. |
| Unexpected side effects in cell-based assays | - Off-target effects of the inhibitor. - Cytotoxicity of the solvent (e.g., DMSO) at the final concentration. | - Run appropriate controls, including a vehicle control (buffer with the same concentration of solvent). - Titrate the concentration of this compound to find the optimal inhibitory concentration with minimal side effects. - Ensure the final DMSO concentration is typically below 0.5%. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of solid this compound powder using a calibrated analytical balance.
-
Dissolution: Dissolve the powder in an appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or sonicate the solution until the solid is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for a forced degradation study to understand the stability of this compound under various stress conditions. The extent of degradation should be monitored by a stability-indicating analytical method, such as HPLC.
1. Preparation of Test Solutions:
- Prepare a solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the test solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.
- Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the test solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.
- Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the test solution. Keep the solution at room temperature for a defined period, protected from light.
- Thermal Degradation: Store the solid compound and the test solution in an oven at a high temperature (e.g., 70°C) for a defined period.
- Photolytic Degradation: Expose the test solution in a photochemically stable, transparent container to a light source (e.g., a UV lamp at 254 nm or a xenon lamp) for a defined period. A control sample should be wrapped in foil to protect it from light.
3. Analysis:
- At each time point, withdraw a sample from each stress condition.
- Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from its degradation products.
1. Instrument and Columns:
- Use a standard HPLC system with a UV detector.
- Screen different C18 and other reversed-phase columns to achieve optimal separation.
2. Mobile Phase Optimization:
- Start with a gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- Adjust the gradient profile, pH of the aqueous phase, and flow rate to achieve good resolution between the parent peak and any degradation peaks.
3. Method Validation:
- Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
- Specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that the degradation product peaks do not interfere with the main peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General workflow for assessing this compound stability.
References
- 1. ≥96% (HPLC), solid, collagenase, gelatinase, and TACE inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US3296280A - The oxidation of tertiary-butyl groups attached to an aromatic ring to form the corresponding aromatic carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: (S,S)-TAPI-0 In Vitro Applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the in vitro cytotoxicity of (S,S)-TAPI-0, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE). The following information is designed to help troubleshoot common experimental issues and provide a deeper understanding of the factors influencing cell viability in the presence of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a hydroxamate-based, broad-spectrum inhibitor of metalloproteinases, with particularly strong activity against TACE (also known as ADAM17). TACE is a key enzyme responsible for the shedding of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from the cell surface. By inhibiting TACE, this compound blocks the release of soluble TNF-α, which is a critical mediator of inflammation.
Q2: Is cytotoxicity an expected outcome when using this compound?
Some level of cytotoxicity can be an expected outcome, particularly at higher concentrations and with longer incubation times. This can be due to on-target effects, where the inhibition of TACE disrupts normal cellular processes, or off-target effects on other essential metalloproteinases. The degree of cytotoxicity is highly dependent on the cell type, the concentration of this compound, and the duration of exposure.
Q3: What are the potential mechanisms of this compound-induced cytotoxicity?
While specific studies on this compound are limited, the cytotoxicity of metalloproteinase inhibitors can be multifactorial. Potential mechanisms include:
-
Induction of Apoptosis: Inhibition of essential cellular processes can trigger programmed cell death. This may involve the activation of caspases, a family of proteases central to the apoptotic pathway.
-
Disruption of Mitochondrial Function: Changes in mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c can be a consequence of cellular stress induced by the inhibitor.
-
Off-Target Inhibition: As a broad-spectrum inhibitor, this compound may inhibit other metalloproteinases that are vital for cell survival and function, leading to cytotoxic effects.
Troubleshooting Guide: Minimizing Cytotoxicity
Issue 1: High cytotoxicity observed even at low concentrations of this compound.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is at a non-toxic level, typically below 0.5%. Run a vehicle-only control to assess the impact of the solvent on cell viability. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to inhibitors. Consider using a less sensitive cell line if appropriate for your experimental goals. Perform a literature search for the TACE expression levels in your cell line of choice. |
| Sub-optimal Cell Health | Ensure cells are healthy and in the logarithmic growth phase before adding this compound. Stressed or unhealthy cells are more susceptible to cytotoxic effects. |
| Compound Purity | Verify the purity of your this compound stock. Impurities can contribute to unexpected cytotoxicity. |
Issue 2: Inconsistent cytotoxicity results between experiments.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Variable Cell Seeding Density | Maintain a consistent cell seeding density across all experiments. Lower cell densities can make cells more vulnerable to cytotoxic agents. |
| Inconsistent Incubation Times | Adhere to a strict and consistent incubation time with this compound for all experiments. |
| Compound Degradation | Prepare fresh dilutions of this compound from a concentrated stock for each experiment to avoid degradation of the compound in the culture medium. |
| Assay Variability | Ensure consistent assay conditions, including incubation times with assay reagents and proper mixing. |
Issue 3: Difficulty distinguishing between a cytotoxic and a cytostatic effect.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Single Endpoint Assay | Use multiple cytotoxicity assays that measure different cellular parameters. For example, combine a metabolic assay (e.g., MTT) with a membrane integrity assay (e.g., LDH release) and an apoptosis assay (e.g., caspase activity). |
| Lack of Cell Proliferation Data | Perform a cell counting assay (e.g., using a hemocytometer with trypan blue exclusion) at different time points to directly assess cell proliferation in the presence of this compound. |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in your complete cell culture medium. It is recommended to start with a wide range of concentrations (e.g., from nanomolar to high micromolar).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours). It is advisable to test multiple time points.
-
Viability Assay: Perform a cell viability assay of your choice (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration).
Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity
-
Cell Treatment: Seed and treat cells with various concentrations of this compound as described in Protocol 1. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Caspase Assay: Use a commercially available caspase-3/7 activity assay (e.g., Caspase-Glo® 3/7 Assay). Add the reagent to the wells at the end of the incubation period.
-
Luminescence Measurement: Incubate the plate at room temperature as per the manufacturer's protocol and measure the luminescence using a plate reader.
-
Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.
Data Presentation
Due to the limited publicly available cytotoxicity data specifically for this compound, the following table presents hypothetical IC50 values for illustrative purposes. Researchers should determine these values for their specific cell lines and experimental conditions.
| Cell Line | Compound | Assay | Incubation Time (hours) | IC50 (µM) - Hypothetical |
| HeLa | This compound | MTT | 48 | 25 |
| Jurkat | This compound | CellTiter-Glo | 48 | 10 |
| A549 | This compound | LDH | 72 | 50 |
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
impact of serum on (S,S)-TAPI-0 activity in culture media
Welcome to the technical support center for (S,S)-TAPI-0, a potent inhibitor of TNF-α Converting Enzyme (TACE/ADAM17). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a specific focus on the impact of serum in culture media on its activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, broad-spectrum hydroxamate-based inhibitor of metalloproteinases, with particularly strong inhibitory activity against TACE (ADAM17). TACE is a cell-surface enzyme responsible for the proteolytic cleavage and release of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) from its membrane-bound precursor.[1][2][3][4] By inhibiting TACE, this compound blocks the release of soluble TNF-α, thereby reducing its downstream inflammatory effects.
Q2: How does the presence of serum in my cell culture medium affect the activity of this compound?
The presence of serum in cell culture media can significantly impact the apparent activity of this compound. Serum contains a high concentration of proteins, most notably albumin, which can bind to small molecule inhibitors like this compound.[5] This protein binding sequesters the inhibitor, reducing the concentration of free, unbound this compound that is available to interact with and inhibit TACE on the cell surface. Consequently, a higher total concentration of this compound may be required to achieve the same level of TACE inhibition in serum-containing media compared to serum-free media. This phenomenon is often observed as an increase in the half-maximal inhibitory concentration (IC50).
Q3: Why is my observed IC50 value for this compound higher than what is reported in the literature?
A common reason for observing a higher than expected IC50 value is the presence of serum in your experimental setup. Many literature values for inhibitor potency are determined using purified enzyme assays in the absence of serum. As explained in Q2, serum proteins bind to this compound, reducing its effective concentration. The table below illustrates the potential impact of increasing serum concentration on the apparent IC50 of a hypothetical TACE inhibitor.
Troubleshooting Guides
Problem: Reduced or no observable this compound activity in cell-based assays.
-
Possible Cause 1: Serum Protein Binding.
-
Troubleshooting Steps:
-
Quantify the effect of serum: Perform a dose-response experiment with this compound in both serum-free and your standard serum-containing medium. A significant rightward shift in the dose-response curve in the presence of serum indicates protein binding.
-
Reduce serum concentration: If your cell line can be maintained in lower serum concentrations (e.g., 2% or 5% FBS instead of 10%), reducing the serum level can increase the free fraction of this compound.
-
Use serum-free medium for the assay: For short-term experiments, consider switching to a serum-free medium during the this compound treatment period. Ensure your cells remain viable under these conditions for the duration of the assay.
-
Increase this compound concentration: Based on your comparative dose-response data, you may need to use a higher concentration of this compound in serum-containing media to achieve the desired level of TACE inhibition.
-
-
-
Possible Cause 2: Inhibitor Instability or Degradation.
-
Troubleshooting Steps:
-
Proper Storage: Ensure this compound is stored as recommended by the manufacturer, typically at -20°C or -80°C in a suitable solvent like DMSO.
-
Fresh Working Solutions: Prepare fresh working dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Media Stability: While less common for this compound, consider the possibility of degradation in the culture medium over long incubation times. You can test this by pre-incubating this compound in the medium for the duration of your experiment before adding it to the cells and comparing its activity to freshly prepared inhibitor.
-
-
-
Possible Cause 3: Cell Line Specificity and TACE Expression.
-
Troubleshooting Steps:
-
Confirm TACE Expression: Verify that your cell line of interest expresses TACE at the protein level (e.g., by Western blot or flow cytometry).
-
TACE Activity Baseline: Establish a baseline of TACE activity in your cell line. If the basal TACE activity is very low, it may be difficult to observe a significant inhibitory effect. In such cases, you may need to stimulate the cells (e.g., with PMA or LPS) to upregulate TACE activity.
-
-
Data Presentation
The following table provides an illustrative example of how serum concentration can affect the apparent IC50 of a TACE inhibitor. Note that these are hypothetical values for demonstration purposes.
| Fetal Bovine Serum (FBS) Concentration | Apparent IC50 (nM) | Fold Change |
| 0% | 10 | 1.0 |
| 2.5% | 35 | 3.5 |
| 5% | 75 | 7.5 |
| 10% | 180 | 18.0 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound in Serum-Containing vs. Serum-Free Media
This protocol outlines a cell-based assay to measure the inhibitory activity of this compound on TACE, assessing the impact of serum.
-
Cell Seeding:
-
Seed cells (e.g., HEK293 cells overexpressing TACE, or a cell line with high endogenous TACE activity like THP-1) in a 96-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Culture cells in their standard growth medium (e.g., DMEM + 10% FBS).
-
-
Media Exchange:
-
On the day of the assay, gently aspirate the growth medium.
-
Wash the cells once with sterile PBS.
-
For the "serum-free" condition, add assay medium without serum.
-
For the "serum-containing" condition, add assay medium with the desired concentration of serum (e.g., 10% FBS).
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the respective assay media (serum-free and serum-containing). A typical concentration range to test would be from 1 nM to 10 µM.
-
Add the diluted this compound to the corresponding wells. Include a vehicle control (e.g., DMSO) in both media conditions.
-
Incubate for 1-2 hours at 37°C.
-
-
TACE Activity Measurement:
-
Prepare a solution of a fluorogenic TACE substrate in the respective assay media.
-
Add the substrate solution to all wells.
-
Immediately begin measuring the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader in kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve) for each well.
-
Normalize the rates to the vehicle control for each media condition.
-
Plot the normalized TACE activity against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each condition.
-
Protocol 2: In Vitro Serum Protein Binding Assay using Rapid Equilibrium Dialysis (RED)
This protocol provides a method to quantify the fraction of this compound bound to serum proteins.
-
Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into the serum (or plasma) of interest (e.g., human serum, FBS) to achieve the desired final concentration.
-
Prepare a dialysis buffer (e.g., PBS, pH 7.4).
-
-
Equilibrium Dialysis:
-
Use a Rapid Equilibrium Dialysis (RED) device.
-
Add the serum containing this compound to the sample chamber.
-
Add the dialysis buffer to the buffer chamber.
-
Incubate the sealed plate on an orbital shaker at 37°C for the time required to reach equilibrium (typically 4-6 hours, but should be determined empirically).
-
-
Sample Analysis:
-
After incubation, collect aliquots from both the serum and buffer chambers.
-
Perform a protein precipitation step on the serum samples (e.g., by adding acetonitrile).
-
Analyze the concentration of this compound in the buffer sample and the protein-precipitated serum sample using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Fraction Unbound (fu):
-
fu = (Concentration in buffer chamber) / (Concentration in serum chamber)
-
Mandatory Visualizations
Caption: TACE signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Logical relationship of serum protein binding and this compound activity.
References
- 1. Discovery of novel TACE inhibitors using graph convolutional network, molecular docking, molecular dynamics simulation, and Biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biology of TACE inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. ADAM17 - Wikipedia [en.wikipedia.org]
- 5. Protein Binding • Frontage Laboratories [frontagelab.com]
Technical Support Center: Interpreting Unexpected Results in TAPI-0 Inhibition Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in TAPI-0 inhibition studies.
Frequently Asked Questions (FAQs)
Q1: What is TAPI-0 and what is its primary target?
TAPI-0 (TNF-α Processing Inhibitor-0) is a broad-spectrum hydroxamate-based inhibitor of metalloproteinases. Its primary target is the A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-alpha Converting Enzyme (TACE).[1][2] ADAM17 is a cell-surface protease responsible for the shedding of the extracellular domains of a wide variety of transmembrane proteins, including cytokines, growth factors, and their receptors.[1][3]
Q2: What are the known on-target effects of TAPI-0?
The primary on-target effect of TAPI-0 is the inhibition of ADAM17's shedding activity. This leads to a decrease in the release of soluble forms of ADAM17 substrates, such as TNF-α, epidermal growth factor receptor (EGFR) ligands (e.g., TGF-α), and IL-6 receptor (IL-6R).[4] Inhibition of these pathways can result in anti-inflammatory and anti-cancer effects.
Q3: What are potential off-target effects of TAPI-0?
As a broad-spectrum inhibitor, TAPI-0 can inhibit other metalloproteinases besides ADAM17, including several matrix metalloproteinases (MMPs). This lack of specificity can lead to off-target effects, which are unintended biological consequences due to the inhibition of other proteases. It has been noted that hydroxamate-based inhibitors like TAPI-0 can bind to other metalloproteinases that are not MMPs.
Troubleshooting Guide for Unexpected Results
Issue 1: No significant inhibition of target protein shedding despite TAPI-0 treatment.
Possible Cause 1: Incorrect TAPI-0 Concentration.
-
Troubleshooting: Verify the IC50 of TAPI-0 for ADAM17 in your specific cell system. The effective concentration can vary between cell types and experimental conditions.
Possible Cause 2: TAPI-0 Degradation.
-
Troubleshooting: Ensure proper storage and handling of TAPI-0. Prepare fresh solutions for each experiment.
Possible Cause 3: Alternative Sheddases.
-
Troubleshooting: Other proteases, such as ADAM10 or other MMPs, might be compensating for the inhibition of ADAM17 and cleaving your protein of interest. Consider using more specific ADAM17 inhibitors or employing genetic knockdown (siRNA, shRNA) of ADAM17 to confirm its role.
Issue 2: Unexpected increase in cell viability or proliferation after TAPI-0 treatment.
Possible Cause 1: Paradoxical Signaling.
-
Troubleshooting: Inhibition of ADAM17 can sometimes lead to the paradoxical activation of certain signaling pathways. For example, blocking the shedding of a receptor might enhance its signaling upon ligand binding. Analyze key signaling pathways (e.g., EGFR, Notch, NF-κB) via Western blot to investigate potential paradoxical activation.
Possible Cause 2: Off-Target Effects.
-
Troubleshooting: TAPI-0's inhibition of other MMPs could inadvertently promote cell survival or proliferation in your specific cellular context. Compare the effects of TAPI-0 with a more specific ADAM17 inhibitor.
Issue 3: Contradictory results between different viability assays.
Possible Cause: Assay Principle.
-
Troubleshooting: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). For example, an MTT assay measures metabolic activity, which might be paradoxically increased, while a trypan blue exclusion assay, which measures membrane integrity, might show no change in viability. It is recommended to use at least two different viability assays based on different principles to confirm results.
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of Metalloproteinase Inhibitors
| Inhibitor | Target | Reported IC50 | Cell/System Context |
| TAPI-0 | ADAM17 (TACE) | ~10 µM | PMA-induced shedding of TGF-α and β-amyloid precursor protein |
| TAPI-1 | ADAM17 (TACE) | Varies | Recombinant catalytic domain |
| TAPI-2 | ADAM17 (TACE) | ~10 µM | PMA-induced shedding of TGF-α and β-amyloid precursor protein |
| GM6001 | Multiple MMPs | Varies | Broad-spectrum MMP inhibitor |
Note: IC50 values can vary significantly depending on the substrate, cell type, and assay conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of TAPI-0 or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express results as a percentage of the vehicle-treated control.
Western Blot for Signaling Pathway Analysis
-
Cell Lysis: After treatment with TAPI-0, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phosphorylated and total EGFR, Notch1, p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cytokine ELISA
-
Sample Collection: Collect cell culture supernatants after TAPI-0 treatment.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the cytokine concentration based on the standard curve.
Signaling Pathways and Workflow Diagrams
Caption: ADAM17-mediated EGFR signaling pathway and the inhibitory effect of TAPI-0.
Caption: Role of ADAM17 in Notch signaling and its inhibition by TAPI-0.
Caption: ADAM17-mediated NF-κB signaling pathway and TAPI-0's inhibitory action.
Caption: Troubleshooting workflow for unexpected results in TAPI-0 studies.
References
- 1. Metalloproteinases and Their Inhibitors: Potential for the Development of New Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards third generation matrix metalloproteinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete Inhibition of TACE with (S,S)-TAPI-0
Welcome to the technical support center for the use of (S,S)-TAPI-0, a potent inhibitor of TNF-alpha Converting Enzyme (TACE/ADAM17). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving complete and reliable inhibition of TACE in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, broad-spectrum hydroxamate-based inhibitor of matrix metalloproteinases (MMPs) and a disintegrin and metalloproteinase (ADAM) family members. Its primary target is the TNF-alpha Converting Enzyme (TACE), also known as ADAM17. TACE is responsible for the shedding of the extracellular domain of various membrane-bound proteins, including the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). This compound functions by chelating the zinc ion within the catalytic domain of TACE, thereby blocking its proteolytic activity.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific TACE substrate being investigated. However, a good starting point for most cell-based assays is a concentration range of 1 µM to 20 µM. It is highly recommended to perform a dose-response experiment to determine the minimal concentration required for complete inhibition in your specific experimental setup.
Q3: How should I prepare and store this compound solutions?
A3: this compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO) at concentrations up to 5 mg/mL.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in 100% sterile DMSO.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
Working Solution Preparation: For cell culture experiments, dilute the DMSO stock solution into your culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed 0.5%, as higher concentrations can be cytotoxic to cells. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[1][2][3][4]
Q4: I am observing incomplete inhibition of TACE activity. What are the potential causes and how can I troubleshoot this?
A4: Incomplete TACE inhibition can arise from several factors. Please refer to our detailed troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide: Incomplete TACE Inhibition
| Potential Cause | Troubleshooting Steps |
| Suboptimal Inhibitor Concentration | Perform a dose-response curve with this compound (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental conditions. |
| Inhibitor Instability | Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Inhibitor Solubility Issues | Ensure the final DMSO concentration in your cell culture medium is kept low (ideally ≤ 0.1%, but not exceeding 0.5%) to prevent precipitation of this compound.[1][2][3][4] When diluting the DMSO stock, add it to the medium while gently vortexing to ensure proper mixing. |
| High TACE Expression or Activity | In some cell lines or under certain stimulation conditions, TACE expression and activity can be very high, requiring a higher concentration of the inhibitor for complete blockage. Consider quantifying TACE expression levels in your experimental system. |
| Presence of Other Proteases | The shedding of your substrate of interest might be mediated by other proteases in addition to TACE. Consider using more specific inhibitors or siRNA-mediated knockdown of other potential sheddases (e.g., ADAM10) to confirm the role of TACE. |
| Assay Sensitivity | Ensure your TACE activity assay is sensitive enough to detect subtle changes in activity. Optimize substrate concentration and incubation times. Include appropriate positive and negative controls in every experiment. |
Quantitative Data Summary
The following table provides key quantitative data for this compound and a related inhibitor, GI254023X, to guide your experimental design.
| Inhibitor | Target | IC₅₀ | Typical Working Concentration (Cell-based assays) | Solubility | CAS Number |
| This compound | TACE (ADAM17) | 100 nM[5][6][7] | 1 - 20 µM | 5 mg/mL in DMSO[7] | 143457-40-3[5][7] |
| GI254023X | ADAM10 | 5.3 nM[8] | Not specified | Not specified | Not specified |
| MMP-1 | 108 nM[8] | ||||
| ADAM17 | 541 nM[8] | ||||
| ADAM9 | 280 nM[8] |
Note: The IC₅₀ value represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in a biochemical assay. The optimal concentration for complete inhibition in a cell-based assay is typically higher and should be determined empirically.
Experimental Protocols
TACE Activity Assay (Fluorometric)
This protocol is adapted from commercially available TACE activity assay kits and is designed to measure TACE activity in cell lysates or tissue homogenates.
Materials:
-
Cells or tissue of interest
-
Lysis Buffer (e.g., 25 mM Tris, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij 35)
-
This compound stock solution (10 mM in DMSO)
-
TACE substrate (fluorogenic peptide)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare Cell Lysates:
-
Culture cells to the desired confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Lysis Buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Set up the Reaction:
-
In a 96-well black microplate, add your cell lysate (containing a standardized amount of protein) to each well.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate at 37°C for 15-30 minutes to allow the inhibitor to bind to TACE.
-
-
Initiate the Reaction:
-
Add the TACE substrate to each well to a final concentration recommended by the manufacturer.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for your substrate.
-
Continue to take readings at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in fluorescence over time).
-
Normalize the TACE activity to the protein concentration.
-
Plot the percentage of TACE inhibition as a function of this compound concentration to determine the IC₅₀.
-
TACE-Dependent Substrate Shedding Assay (ELISA)
This protocol is designed to measure the shedding of a specific TACE substrate (e.g., TNF-α) from the cell surface into the culture medium.
Materials:
-
Cells expressing the TACE substrate of interest
-
Cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Stimulating agent (optional, e.g., PMA)
-
ELISA kit for the specific shed substrate
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate and allow them to adhere and grow to the desired confluency.
-
-
Inhibitor Treatment:
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (DMSO) in fresh culture medium for 1-2 hours.
-
-
Stimulation (Optional):
-
If TACE activity is inducible, add a stimulating agent (e.g., PMA) to the medium and incubate for the desired time period.
-
-
Collect Conditioned Medium:
-
After the incubation period, carefully collect the cell culture supernatant (conditioned medium).
-
Centrifuge the supernatant to remove any detached cells or debris.
-
-
Quantify Shed Substrate:
-
Use a specific ELISA kit to quantify the concentration of the shed substrate in the conditioned medium according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of the shed substrate as a function of this compound concentration.
-
Calculate the percentage of inhibition of substrate shedding.
-
Visualizations
Caption: TACE Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for Assessing TACE Inhibition.
References
- 1. markdownguide.org [markdownguide.org]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of cell culture media - Cellculture2 [cellculture2.altervista.org]
- 4. Markdown Tables - GeeksforGeeks [geeksforgeeks.org]
- 5. Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. codecademy.com [codecademy.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. MMP-1 and ADAM10 as Targets for Therapeutic Intervention in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S,S)-TAPI-0 and TAPI-1 Metalloproteinase Inhibitors
This guide provides a comparative overview of the metalloproteinase inhibitors (S,S)-TAPI-0 and TAPI-1, designed for researchers, scientists, and drug development professionals. While both compounds are recognized as potent inhibitors of matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs), this document summarizes the available data on their inhibitory efficacy and provides detailed experimental methodologies for their evaluation.
Data Presentation: Inhibitor Efficacy
Direct comparative studies profiling the inhibitory activity of this compound and TAPI-1 against a broad panel of metalloproteinases under identical experimental conditions are limited in the currently available scientific literature. However, data from various sources provide insights into their individual potencies against key enzymes, particularly TNF-α converting enzyme (TACE), also known as ADAM17.
TAPI-1 is a structural analog of TAPI-0 and is reported to have similar in vitro efficacy for the inhibition of MMPs and TACE, with the added advantage of greater stability in serum. The inhibitory activities of TAPI-0 and TAPI-1 against several metalloproteinases are summarized below. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Inhibitor | Target Enzyme | Reported IC50/Kᵢ | Cell Type / Assay Conditions |
| TAPI-0 | TACE (ADAM17) | IC₅₀: 100 nM | Not specified |
| TAPI-1 | TACE (ADAM17) | IC₅₀: 8.09 µM | Inhibition of constitutive sAPPα release in HEK293 cells |
| TAPI-1 | TACE (ADAM17) | IC₅₀: 3.61 µM | Inhibition of muscarinic receptor-stimulated sAPPα release in HEK293 cells |
| TAPI-1 | TACE (ADAM17) | IC₅₀: 920 nM | Inhibition of TACE-dependent constitutive release of APP(695) in co-transfected cells |
Data compiled from multiple sources. Direct comparison requires studies performed under identical conditions.
Experimental Protocols
The determination of the inhibitory potency of compounds like this compound and TAPI-1 is crucial for their characterization. A widely used method for this purpose is the in vitro metalloproteinase inhibition assay using a fluorogenic substrate.
In Vitro Metalloproteinase Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This method measures the ability of an inhibitor to block the cleavage of a specific fluorogenic substrate by a purified recombinant metalloproteinase.
Materials:
-
Purified recombinant human metalloproteinase (e.g., TACE/ADAM17, various MMPs)
-
Fluorogenic substrate: A peptide sequence specific for the target enzyme, flanked by a fluorescent donor and a quencher molecule. Upon cleavage, the donor and quencher are separated, leading to an increase in fluorescence.
-
Assay Buffer: Typically Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing NaCl, CaCl₂, and a detergent like Brij-35.
-
Inhibitors: this compound and TAPI-1 dissolved in a suitable solvent (e.g., DMSO).
-
96-well black microplates, suitable for fluorescence measurements.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the recombinant metalloproteinase to the desired concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitors (this compound and TAPI-1) in assay buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Assay Setup:
-
To the wells of the 96-well plate, add the assay buffer.
-
Add the serially diluted inhibitors to the respective wells.
-
Include control wells:
-
No inhibitor control: Contains enzyme and substrate but no inhibitor (represents 100% enzyme activity).
-
No enzyme control: Contains substrate but no enzyme (background fluorescence).
-
Solvent control: Contains enzyme, substrate, and the same concentration of solvent as the inhibitor wells.
-
-
-
Pre-incubation: Add the diluted enzyme to all wells except the "no enzyme control". Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using a fluorescence microplate reader. The excitation and emission wavelengths should be set according to the specifications of the fluorophore-quencher pair in the substrate. Readings are typically taken at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.
-
Subtract the background fluorescence from the "no enzyme control".
-
Normalize the data to the "no inhibitor control" (100% activity).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Mandatory Visualization
To illustrate the key concepts related to the action and evaluation of these inhibitors, the following diagrams have been generated using the DOT language.
Caption: TACE Signaling Pathway Inhibition.
Caption: FRET-Based Inhibition Assay Workflow.
A Comparative Guide to the Efficacy of (S,S)-TAPI-0 and GM6001 in Metalloproteinase Inhibition
For researchers in drug development and cellular biology, the choice of a potent and specific metalloproteinase inhibitor is critical for dissecting cellular processes and validating therapeutic targets. This guide provides a detailed comparison of two widely used broad-spectrum hydroxamate-based inhibitors: (S,S)-TAPI-0 and GM6001 (also known as Ilomastat or Galardin). We present a comprehensive analysis of their inhibitory efficacy in various assays, detailed experimental protocols, and visualizations of relevant biological pathways.
In Vitro Efficacy: A Quantitative Comparison
Both this compound and GM6001 are potent inhibitors of a range of matrix metalloproteinases (MMPs) and other metalloenzymes, such as A Disintegrin and Metalloproteinases (ADAMs). While both are considered broad-spectrum, their specific inhibitory profiles show notable differences. GM6001 has been extensively characterized against a wide array of MMPs, with readily available inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50). Data for this compound is less comprehensive across the entire MMP family but highlights its potent inhibition of Tumor Necrosis Factor-α (TNF-α) converting enzyme (TACE), also known as ADAM17.
Table 1: Inhibitory Activity (Ki and IC50) of GM6001 against various Metalloproteinases
| Metalloproteinase | GM6001 Ki (nM) | GM6001 IC50 (nM) |
| MMP-1 (Collagenase-1) | 0.4[1] | 1.5[2] |
| MMP-2 (Gelatinase-A) | 0.5[1] | 1.1[2] |
| MMP-3 (Stromelysin-1) | 27[1] | 1.9 |
| MMP-8 (Collagenase-2) | 0.1 | - |
| MMP-9 (Gelatinase-B) | 0.2 | 0.5 |
Table 2: Known Inhibitory Activity of this compound
| Metalloproteinase | This compound IC50 (nM) |
| TACE (ADAM17) | 100 |
| Peptide Deformylase (PDF) | 18 |
It is important to note that while both compounds are hydroxamate-based inhibitors that chelate the active site zinc ion of metalloproteinases, their efficacy and selectivity can vary depending on the specific enzyme and the assay conditions.
Experimental Methodologies
To provide a practical framework for researchers, we outline the detailed protocols for key experiments used to evaluate the efficacy of these inhibitors.
In Vitro Metalloproteinase Activity Assay
This assay is fundamental for determining the direct inhibitory effect of compounds on purified enzymes.
Protocol:
-
Enzyme Activation: Recombinant human pro-MMPs are activated according to the manufacturer's instructions. A common method involves incubation with p-aminophenylmercuric acetate (APMA).
-
Inhibitor Preparation: A stock solution of this compound or GM6001 is prepared in an appropriate solvent (e.g., DMSO) and serially diluted to the desired concentrations in assay buffer.
-
Assay Reaction: The activated MMP enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time at 37°C.
-
Substrate Addition: A fluorogenic peptide substrate, specific for the MMP being tested, is added to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the ability of an inhibitor to block cancer cell invasion through an extracellular matrix barrier, a process heavily dependent on MMP activity.
Protocol:
-
Chamber Preparation: The upper compartment of a Boyden chamber insert is coated with a basement membrane matrix extract (e.g., Matrigel).
-
Cell Seeding: Cancer cells are seeded into the upper chamber in a serum-free medium. The lower chamber contains a chemoattractant, such as fetal bovine serum.
-
Inhibitor Treatment: The cells are pre-treated with various concentrations of this compound or GM6001 before being seeded, and the inhibitor is also included in the medium in the upper chamber during the assay.
-
Incubation: The chambers are incubated for a period that allows for cell invasion (typically 24-48 hours).
-
Cell Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The cells that have invaded to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. Alternatively, the stained cells can be lysed, and the absorbance of the lysate can be measured for a more quantitative readout.
-
Data Analysis: The number of invading cells in the presence of the inhibitor is compared to the untreated control to determine the percentage of inhibition.
Western Blot Analysis of Signaling Pathways
This technique is used to investigate the downstream effects of MMP inhibition on intracellular signaling cascades.
Protocol:
-
Cell Treatment: Cells are treated with this compound or GM6001 for a specified duration. In some experiments, cells are also stimulated with a growth factor or other agonist to activate specific signaling pathways.
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for a phosphorylated signaling protein (e.g., phospho-ERK, phospho-Akt). A primary antibody against the total protein is used as a loading control.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels.
Visualization of Key Processes
To further illustrate the experimental workflows and the biological context of MMP inhibition, the following diagrams are provided.
Conclusion
Both this compound and GM6001 are valuable tools for studying the roles of metalloproteinases in various biological and pathological processes. GM6001 offers a well-documented, broad-spectrum inhibitory profile against numerous MMPs, making it a suitable choice for studies requiring general MMP inhibition. This compound, while also a broad-spectrum inhibitor, is particularly noted for its potent inhibition of TACE/ADAM17 and has been effectively used in studies targeting this specific sheddase. The choice between these two inhibitors should be guided by the specific metalloproteinase(s) of interest and the experimental context. The detailed protocols provided herein offer a starting point for researchers to design and execute robust experiments to evaluate the efficacy of these and other metalloproteinase inhibitors.
References
Assessing the Cross-Reactivity of (S,S)-TAPI-0 with A Disintegrin and Metalloproteinases (ADAMs)
(S,S)-TAPI-0, a hydroxamate-based inhibitor, is recognized for its potent inhibition of ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). [1] Understanding its cross-reactivity with other members of the ADAMs family is crucial for researchers and drug development professionals to evaluate its specificity and potential off-target effects. This guide provides a comparative analysis of the inhibitory activity of TAPI-0 and its analogs against various ADAMs, supported by a detailed experimental protocol for assessing inhibitor potency.
Inhibitor Specificity Profile
The following table summarizes the available inhibitory activity data for TAPI-0 and its analog TAPI-2 against several ADAMs. It is important to note that the data for TAPI-2 is included to provide a broader perspective on the potential cross-reactivity of TAPI-related compounds.
| Inhibitor | Target ADAM | Inhibition Constant (Kᵢ) |
| This compound | ADAM17 (TACE) | ~100 nM (IC₅₀)[1] |
| TAPI-2 | ADAM17 (TACE) | 0.12 µM |
| ADAM8 | 10 µM | |
| ADAM10 | 3 µM | |
| ADAM12 | 100 µM |
Note: The data presented for TAPI-2 are Ki values, which represent the dissociation constant of the enzyme-inhibitor complex, while the value for TAPI-0 is an IC50, the concentration of inhibitor required to reduce enzyme activity by 50%. Direct comparison should be made with caution. The lack of comprehensive data for this compound highlights the necessity for head-to-head comparative studies to definitively establish its selectivity profile.
Experimental Protocol: Determining ADAM Inhibitor Potency using a Fluorescence Resonance Energy Transfer (FRET) Assay
A common and robust method for determining the potency of inhibitors against ADAMs is the Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified recombinant ADAM enzymes.
Materials:
-
Enzymes: Purified, recombinant catalytic domains of various human ADAMs (e.g., ADAM8, ADAM9, ADAM10, ADAM12, ADAM15, ADAM17).
-
Substrate: A specific FRET-based peptide substrate for each ADAM enzyme. These substrates are typically short peptides containing a cleavage site for the specific ADAM, flanked by a fluorescent donor and a quencher molecule.
-
Inhibitor: this compound and other reference compounds.
-
Assay Buffer: Buffer conditions should be optimized for each ADAM enzyme, but a typical buffer might contain Tris-HCl, NaCl, CaCl₂, and a detergent like Brij-35.
-
Microplates: 96-well or 384-well black, flat-bottom microplates suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of fluorescence intensity measurements at the appropriate excitation and emission wavelengths for the chosen FRET pair.
Procedure:
-
Enzyme and Substrate Preparation: Reconstitute and dilute the ADAM enzymes and their corresponding FRET substrates in the assay buffer to their optimal working concentrations.
-
Inhibitor Dilution Series: Prepare a serial dilution of this compound in assay buffer. The concentration range should span several orders of magnitude around the expected IC50 value.
-
Assay Reaction:
-
Add a small volume of the diluted inhibitor solutions to the wells of the microplate. Include wells with assay buffer only (no inhibitor control) and a known broad-spectrum inhibitor as a positive control.
-
Add the diluted ADAM enzyme to each well and incubate for a pre-determined time at the optimal temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the FRET substrate to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity over time using the microplate reader. The cleavage of the FRET substrate by the ADAM enzyme separates the donor and quencher, resulting in an increase in fluorescence.
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase).
-
Normalize the reaction velocities to the "no inhibitor" control (representing 100% enzyme activity).
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental and Signaling Pathways
To further aid in the understanding of the experimental approach and the biological context of ADAM17 inhibition, the following diagrams are provided.
Caption: Workflow for ADAM inhibitor IC50 determination.
Caption: ADAM17-mediated TNFα signaling pathway.
References
Head-to-Head Comparison of TAPI-0 and Other Commercial TACE Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of TAPI-0 with other commercially available TNF-α Converting Enzyme (TACE) inhibitors. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to support informed decision-making in research and development.
TACE, also known as A Disintegrin and Metalloproteinase 17 (ADAM17), is a critical enzyme in regulating inflammatory and proliferative processes. It mediates the shedding of a wide array of cell surface proteins, including the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) and ligands of the Epidermal Growth Factor Receptor (EGFR). Dysregulation of TACE activity has been implicated in numerous diseases, making it a compelling target for therapeutic intervention. This guide focuses on a head-to-head comparison of TAPI-0, a known TACE inhibitor, with other commercially available inhibitors, providing a comprehensive overview of their relative potencies and selectivity profiles.
Quantitative Comparison of Inhibitor Potency and Selectivity
| Inhibitor | TACE/ADAM17 IC50 (nM) | MMP-1 (Collagenase-1) IC50 (nM) | MMP-2 (Gelatinase-A) IC50 (nM) | MMP-3 (Stromelysin-1) IC50 (nM) | MMP-7 (Matrilysin) IC50 (nM) | MMP-8 (Collagenase-2) IC50 (nM) | MMP-9 (Gelatinase-B) IC50 (nM) | MMP-13 (Collagenase-3) IC50 (nM) | MMP-14 (MT1-MMP) IC50 (nM) |
| TAPI-0 | 100[1] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| TAPI-1 | Reported as a potent TACE inhibitor | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| TAPI-2 | Broad-spectrum inhibitor | 20,000 (for general MMPs)[2] | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Marimastat | 3.8[3] | 5[3] | 6[3] | 230 | 13 | Data not available | 3 | Data not available | 9 |
| BMS-561392 | 0.20 | >4,949 | 3,333 | 163 | Data not available | 795 | >2,128 | 16,083 | Data not available |
Note: "Data not available" indicates that specific IC50 values were not found in the public domain during the literature search. The broad-spectrum nature of some inhibitors suggests they will have activity against a range of MMPs.
Experimental Protocols
The following section details a generalized protocol for a key experiment used to determine the inhibitory activity of compounds against TACE.
TACE Inhibitor Screening Assay (Fluorometric)
This protocol is based on the principles of commercially available TACE inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TACE activity.
Principle: The assay utilizes a fluorogenic substrate that is cleaved by TACE to release a fluorescent product. The rate of fluorescence increase is proportional to TACE activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced.
Materials:
-
Recombinant human TACE enzyme
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
TACE assay buffer
-
Test compounds (e.g., TAPI-0) and a known TACE inhibitor as a positive control (e.g., GM6001)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the TACE enzyme in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the test compound and the positive control inhibitor in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the following in order:
-
TACE assay buffer
-
Test compound at various concentrations (or vehicle control)
-
TACE enzyme solution
-
-
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Measure the fluorescence intensity kinetically at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
For each inhibitor concentration, determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the TACE signaling pathway and a typical experimental workflow for evaluating TACE inhibitors.
References
Validating the Inhibitory Effect of TAPI-0 on Sheddases: A Comparative Guide
This guide provides a detailed comparison of TAPI-0, a notable sheddase inhibitor, with other alternative compounds. It is designed for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data. The guide includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a comprehensive understanding of these inhibitors.
Introduction to Sheddases and TAPI-0
Sheddases are a class of cell-surface proteases responsible for a process known as ectodomain shedding, where the extracellular portion of a transmembrane protein is cleaved and released from the cell surface.[1] A Disintegrin and Metalloproteinases (ADAMs) are a major family of sheddases, with ADAM10 and ADAM17 (also known as TNF-α converting enzyme or TACE) being two of the most studied members.[2] These enzymes play crucial roles in various physiological and pathological processes, including inflammation, cancer, and neurodegenerative diseases, by regulating the function of a wide array of cell surface proteins.[2][3]
TAPI-0 is a hydroxamate-based inhibitor of TACE (ADAM17) with a reported IC50 of 100 nM.[4] It also exhibits inhibitory activity against other matrix metalloproteinases (MMPs).[4] This guide will focus on the inhibitory properties of TAPI-0 against sheddases and compare its performance with other well-characterized inhibitors. While the query specified "(S,S)-TAPI-0," the available scientific literature predominantly refers to "TAPI-0" without specifying stereoisomers. Therefore, this guide will proceed with the data available for TAPI-0.
Comparative Analysis of Sheddase Inhibitors
To provide a comprehensive evaluation of TAPI-0, its inhibitory activity is compared against a panel of alternative sheddase inhibitors with varying selectivity profiles. These include GI254023X, a highly selective ADAM10 inhibitor; GW280264X, a potent dual inhibitor of ADAM10 and ADAM17; and TAPI-2, a broad-spectrum ADAM and MMP inhibitor.
Quantitative Data on Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below summarizes the IC50 and Ki values for TAPI-0 and its alternatives against ADAM10 and ADAM17. Lower values indicate higher potency.
| Inhibitor | Target | IC50 / Ki | Selectivity Profile |
| TAPI-0 | ADAM17 (TACE) | IC50: 100 nM[4] | Broad-spectrum MMP/ADAM inhibitor |
| GI254023X | ADAM10 | IC50: 5.3 nM[5][6] | Highly selective for ADAM10 over ADAM17 (~100-fold)[5][6] |
| ADAM17 | IC50: 541 nM[5][6] | ||
| GW280264X | ADAM17 (TACE) | IC50: 8.0 nM[7][8][9] | Potent dual inhibitor of ADAM10 and ADAM17 |
| ADAM10 | IC50: 11.5 nM[7][8][9] | ||
| TAPI-2 | ADAM17 (TACE) | Ki: 0.12 µM[10] | Broad-spectrum ADAM/MMP inhibitor |
| ADAM10 | Ki: 3 µM[10] | ||
| ADAM8 | Ki: 10 µM[10] | ||
| ADAM12 | Ki: 100 µM[10] |
Experimental Protocols
Below are detailed methodologies for key experiments to validate the inhibitory effect of compounds on sheddase activity.
In Vitro Fluorogenic Peptide Substrate Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified sheddases using a synthetic fluorogenic peptide substrate.
Materials:
-
Recombinant human ADAM10 or ADAM17 catalytic domain
-
Fluorogenic peptide substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay buffer (e.g., 25 mM Tris, pH 8.0)
-
Test inhibitors (e.g., TAPI-0) and vehicle control (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the recombinant ADAM10 or ADAM17 enzyme to each well.
-
Add the diluted inhibitor or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths.
-
Record the reaction rates (slope of the fluorescence signal over time).
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Shedding Assay using ELISA
This assay measures the ability of an inhibitor to block the shedding of a specific substrate from the surface of cultured cells.
Materials:
-
Cell line endogenously or recombinantly expressing the sheddase and its substrate (e.g., HEK293 cells transfected with TNF-α)
-
Cell culture medium and supplements
-
Test inhibitors and vehicle control
-
PMA (phorbol 12-myristate 13-acetate) or other stimuli to induce shedding
-
ELISA kit for the specific shed ectodomain (e.g., human TNF-α ELISA kit)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
Procedure:
-
Seed the cells in a multi-well plate and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 1-2 hours.
-
Stimulate shedding by adding a stimulant like PMA to the medium, or measure constitutive shedding without a stimulant.
-
Incubate for a defined period (e.g., 1-4 hours) to allow for substrate shedding.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the shed ectodomain in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
(Optional) Lyse the cells and perform a protein assay to normalize the shedding data to the total cell number or protein content.
Data Analysis:
-
Calculate the percentage of inhibition of shedding for each inhibitor concentration compared to the stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows.
Caption: Mechanism of ADAM17 sheddase inhibition by TAPI-0.
References
- 1. Inhibition of ADAM17 impairs endothelial cell necroptosis and blocks metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The "A Disintegrin And Metalloproteases" ADAM10 and ADAM17: novel drug targets with therapeutic potential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The good, the bad and the ugly substrates for ADAM10 and ADAM17 in brain pathology, inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GI254023X | Immunology & Inflammation related 抑制剂 | 现货供应 | 美国品牌 | 免费采购电话400-668-6834 [selleck.cn]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. TAPI-2 | ADAM17 inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Review of TAPI Inhibitor Analogs: TAPI-0, TAPI-1, and TAPI-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Tumor Necrosis Factor-α (TNF-α) Processing Inhibitor (TAPI) analogs: TAPI-0, TAPI-1, and TAPI-2. These broad-spectrum hydroxamate-based inhibitors primarily target TNF-α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17), a key enzyme in the inflammatory cascade. This document summarizes their inhibitory potency against TACE and other related proteases, details the experimental protocols used for their evaluation, and illustrates the underlying biological pathways.
Performance Comparison of TAPI Analogs
The following tables summarize the available quantitative data on the inhibitory activity of TAPI-0, TAPI-1, and TAPI-2 against TACE/ADAM17 and various Matrix Metalloproteinases (MMPs). It is important to note that the inhibitory concentrations (IC50) can vary between studies due to different experimental conditions.
Table 1: Inhibitory Activity (IC50) of TAPI Analogs against TACE (ADAM17)
| Inhibitor | TACE (ADAM17) IC50 | Reference |
| TAPI-0 | 100 nM | [1] |
| TAPI-1 | 8.09 µM (constitutive release) | |
| TAPI-2 | Ki = 120 nM | [2] |
Table 2: Inhibitory Activity (IC50) of TAPI Analogs against various Matrix Metalloproteinases (MMPs)
| Inhibitor | MMPs (General) IC50 | Specific MMPs IC50 | Reference |
| TAPI-0 | Inhibitor of collagenase and gelatinase | Not specified in detail in the search results. | |
| TAPI-1 | General MMP inhibitor | Not specified in detail in the search results. | [3][4] |
| TAPI-2 | 20 µM | Not specified in detail in the search results. | [5] |
Note: Comprehensive head-to-head comparative studies with a broad panel of specific MMPs for TAPI-0, TAPI-1, and TAPI-2 are limited in the reviewed literature. The data presented is based on available information from various sources.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of TAPI inhibitor analogs are provided below.
In Vitro TACE/ADAM17 Inhibition Assay (Fluorogenic Substrate-Based)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant TACE/ADAM17.
Principle: The assay utilizes a quenched fluorogenic substrate, which upon cleavage by TACE/ADAM17, releases a fluorophore, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.
Materials:
-
Recombinant human TACE/ADAM17 enzyme
-
Fluorogenic TACE substrate (e.g., a FRET-based peptide)
-
TACE Assay Buffer
-
Test compounds (TAPI analogs) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the TACE enzyme in assay buffer. Dilute the fluorogenic substrate in assay buffer to the desired working concentration. Prepare serial dilutions of the TAPI inhibitor analogs.
-
Assay Reaction: a. To each well of the 96-well plate, add the TACE assay buffer. b. Add the TAPI inhibitor analog solutions at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known TACE inhibitor). c. Add the recombinant TACE enzyme to all wells except for the blank control. d. Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 318/449 nm) kinetically over a period of time (e.g., 30-60 minutes) at 37°C.
-
Data Analysis: a. Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well. b. Normalize the reaction rates to the vehicle control. c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell-Based TNF-α Shedding Assay (ELISA)
This assay measures the amount of soluble TNF-α released from cells into the culture medium, which is an indicator of TACE activity.
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of TNF-α in the cell culture supernatant. TAPI inhibitors are expected to reduce the amount of shed TNF-α.
Materials:
-
A suitable cell line that expresses transmembrane TNF-α (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate (PMA) or Lipopolysaccharide (LPS))
-
TAPI inhibitor analogs
-
Human TNF-α ELISA kit
-
96-well plates for cell culture
-
Microplate reader for absorbance measurement
Procedure:
-
Cell Culture and Treatment: a. Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the TAPI inhibitor analogs for a specific duration (e.g., 1-2 hours). c. Stimulate the cells with PMA or LPS to induce TNF-α shedding. Include an unstimulated control. d. Incubate the cells for a defined period (e.g., 4-24 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA Protocol (following a typical kit's instructions): a. Coat a 96-well ELISA plate with a capture antibody specific for human TNF-α and incubate overnight. b. Wash the plate and block non-specific binding sites. c. Add the collected cell culture supernatants and a series of TNF-α standards to the wells and incubate. d. Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). e. Wash the plate and add a substrate solution (e.g., TMB). f. Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations. b. Determine the concentration of TNF-α in each sample by interpolating from the standard curve. c. Calculate the percentage of inhibition of TNF-α shedding for each concentration of the TAPI inhibitor analog compared to the stimulated control.
Signaling Pathways and Experimental Workflows
TACE-Mediated TNF-α Processing and Inhibition by TAPI Analogs
The following diagram illustrates the signaling pathway of TNF-α processing by TACE and the mechanism of inhibition by TAPI analogs.
Caption: TACE cleaves pro-TNF-α, releasing soluble TNF-α, which triggers inflammation. TAPI inhibitors block TACE activity.
General Workflow for In Vitro Enzyme Inhibition Assay
The diagram below outlines the typical experimental workflow for determining the inhibitory potential of TAPI analogs in vitro.
Caption: Workflow for in vitro enzyme inhibition assay, from preparation to data analysis.
References
Experimental Validation of (S,S)-TAPI-0 Target Engagement: A Comparative Guide
This guide provides a comprehensive comparison of the experimental validation of target engagement for (S,S)-TAPI-0, a potent inhibitor of A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). Due to the limited availability of specific data for the (S,S) stereoisomer, this guide will focus on the broader compound, TAPI-0, and compare its activity with other relevant ADAM17 inhibitors. The information presented is intended for researchers, scientists, and drug development professionals.
Introduction to TAPI-0 and its Target, ADAM17
TAPI-0 is a hydroxamate-based, broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and ADAMs.[1][2] Its primary target of interest is ADAM17, a transmembrane sheddase responsible for the cleavage and release of a wide array of cell surface proteins, including the pro-inflammatory cytokine TNF-α, ligands for the epidermal growth factor receptor (EGFR), and the interleukin-6 receptor (IL-6R).[3][4] By inhibiting ADAM17, TAPI-0 can modulate key signaling pathways involved in inflammation and cancer.[5] The reported half-maximal inhibitory concentration (IC50) for TAPI-0 against ADAM17 is approximately 100 nM.
Comparative Analysis of ADAM17 Inhibitors
The following table summarizes the inhibitory activity of TAPI-0 and its analogs, TAPI-1 and TAPI-2, along with other notable ADAM17 inhibitors. The data is presented as IC50 or Ki values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50% or the inhibition constant, respectively. A lower value indicates a more potent inhibitor.
| Inhibitor | Target | IC50 (nM) | Ki (μM) | Reference |
| TAPI-0 | ADAM17 (TACE) | 100 | - | |
| TAPI-1 | ADAM17 (TACE) | - | - | |
| TAPI-2 | ADAM8 | - | 10 | |
| ADAM10 | - | 3 | ||
| ADAM12 | - | 100 | ||
| ADAM17 (TACE) | - | 0.12 | ||
| MMPs (broad) | 20,000 | - | ||
| GW280264X | ADAM10 | 11.5 | - | |
| ADAM17 (TACE) | 8.0 | - | ||
| KP-457 | ADAM10 | 748 | - | |
| ADAM17 (TACE) | 11.1 | - | ||
| MMP2 | 717 | - | ||
| MMP3 | 9760 | - | ||
| MMP8 | 2200 | - | ||
| MMP9 | 5410 | - | ||
| MMP13 | 930 | - | ||
| MMP14 | 2140 | - | ||
| MMP17 | 7100 | - |
Signaling Pathways Modulated by ADAM17 Inhibition
ADAM17 plays a crucial role in regulating multiple signaling pathways by controlling the release of soluble signaling molecules from the cell surface. Inhibition of ADAM17, for instance by TAPI-0, can therefore have profound effects on cellular communication and downstream signaling cascades.
Caption: ADAM17-mediated cleavage of membrane-bound precursors releases soluble signaling molecules.
Experimental Workflows for Target Engagement Validation
Validating that a compound like this compound engages its intended target, ADAM17, within a cellular context is a critical step in drug development. The following diagrams illustrate the general workflows for three common biophysical techniques used for this purpose.
Caption: Overview of CETSA, SPR, and FP experimental workflows for target engagement validation.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
Objective: To determine if this compound binds to and stabilizes ADAM17 in intact cells.
Materials:
-
Cell line expressing endogenous or overexpressed ADAM17 (e.g., HEK293T, A549)
-
This compound and vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Primary anti-ADAM17 antibody, HRP-conjugated secondary antibody
-
Western blot reagents and equipment
-
PCR thermocycler or heating block
Protocol:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Thermal Challenge: Aliquot cell suspensions into PCR tubes. Heat the samples in a thermocycler across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or by adding lysis buffer. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Quantification of Soluble ADAM17: Collect the supernatant (soluble fraction). Determine the protein concentration of the soluble fraction. Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-ADAM17 antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble ADAM17 as a function of temperature for both vehicle and this compound treated samples. A shift in the melting curve (ΔTm) to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity of a small molecule to a protein.
Objective: To quantify the binding affinity (KD) and kinetic rate constants (ka, kd) of this compound to purified ADAM17.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human ADAM17 protein
-
This compound
-
SPR running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Protocol:
-
Immobilization of ADAM17: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS. Inject the recombinant ADAM17 protein over the activated surface to allow for covalent immobilization via amine coupling. Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without ADAM17 immobilization.
-
Binding Analysis: Prepare a series of dilutions of this compound in running buffer. Inject the different concentrations of this compound over both the ADAM17-immobilized and reference flow cells.
-
Data Collection: Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time. The association phase is monitored during the injection of this compound, and the dissociation phase is monitored during the subsequent flow of running buffer.
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. It is often used in a competitive format to screen for inhibitors.
Objective: To determine the IC50 of this compound for the inhibition of the interaction between ADAM17 and a fluorescently labeled probe.
Materials:
-
Fluorescence polarization plate reader
-
Recombinant human ADAM17 protein
-
A fluorescently labeled probe that binds to the ADAM17 active site (e.g., a fluorescently tagged known inhibitor)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Black, low-binding 384-well plates
Protocol:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescently labeled probe and recombinant ADAM17 protein to each well.
-
Competitive Binding: Add a serial dilution of this compound to the wells. Include control wells with no inhibitor (maximum polarization) and wells with only the fluorescent probe (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization (in milli-polarization units, mP) of each well using the plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the probe.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent probe from ADAM17.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ADAM17 is regulated by a rapid and reversible mechanism that controls access to its catalytic site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorescence Polarization-Based Competition Assay for Measuring Interactions between Unlabeled Ubiquitin Chains and UCH37•RPN13 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of (S,S)-TAPI-0
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for (S,S)-TAPI-0, a potent inhibitor of Tumor Necrosis Factor-α Converting Enzyme (TACE) and matrix metalloproteinases (MMPs). Adherence to these guidelines is crucial for minimizing risks and maintaining regulatory compliance.
I. Understanding this compound: Key Data
This compound is a synthetic, solid organic compound utilized in research to study the roles of TACE and MMPs in various biological processes. A summary of its key chemical and physical properties is provided below to inform safe handling and disposal practices.
| Property | Value | Source |
| Chemical Name | N-((R)-2-(hydroxycarbamoyl)methyl)-4-methylpentanoyl)-L-3-(2-naphthyl)alanyl-L-alanine amide | Sigma-Aldrich |
| CAS Number | 143457-40-3 | Sigma-Aldrich |
| Molecular Formula | C₂₄H₃₂N₄O₅ | Sigma-Aldrich |
| Molecular Weight | 456.53 g/mol | Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Solubility | DMSO (5 mg/mL), 50% Acetic Acid (1 mg/mL) | Sigma-Aldrich |
| Storage | -20°C | Sigma-Aldrich |
Note: A specific Safety Data Sheet (SDS) for this compound was not located. The disposal procedures outlined below are based on general best practices for chemical waste management and the available data for this compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance.
II. Step-by-Step Disposal Protocol
The proper disposal of this compound, whether in solid form or dissolved in a solvent like DMSO, requires careful segregation and handling to prevent contamination and ensure safety.
Experimental Workflow for Disposal:
Caption: A logical workflow for the proper disposal of this compound waste.
Detailed Procedural Steps:
-
Waste Identification and Segregation:
-
Solid this compound: Unused or expired solid this compound should be treated as chemical waste.
-
Contaminated Materials: Any labware (e.g., pipette tips, microfuge tubes, gloves) that has come into direct contact with this compound should be considered contaminated and disposed of as solid chemical waste.
-
This compound Solutions: Solutions of this compound, typically prepared in DMSO, must be disposed of as liquid chemical waste. Do not dispose of these solutions down the drain.
-
-
Proper Containerization:
-
Use only approved hazardous waste containers provided by your institution's EHS department.
-
For Solid Waste: Place solid this compound and contaminated labware into a designated container for "Solid Organic Waste." Ensure the container is properly labeled with its contents.
-
For Liquid Waste: Solutions of this compound in DMSO should be collected in a container designated for "Non-Halogenated Organic Solvent Waste." It is crucial to ensure the compatibility of the waste container with DMSO.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (i.e., this compound and any solvents), and the approximate concentrations and volumes.
-
-
Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area.
-
Keep containers securely closed except when adding waste.
-
-
Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for waste collection.
-
III. Signaling Pathway Inhibition by this compound
This compound is a broad-spectrum inhibitor of matrix metalloproteinases (MMPs) and a potent inhibitor of TACE (also known as ADAM17). This inhibitory action blocks the shedding of various cell surface proteins, including the precursor of Tumor Necrosis Factor-α (TNF-α).
Caption: Inhibition of TACE-mediated pro-TNF-α cleavage by this compound.
This diagram illustrates how this compound blocks the activity of TACE, thereby preventing the release of soluble TNF-α from its membrane-bound precursor. This mechanism is central to its function in research applications.
By adhering to these disposal procedures and understanding the nature of this compound, laboratory personnel can maintain a safe and compliant research environment. Always prioritize safety and consult with your institution's EHS professionals for any specific questions or concerns.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
